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  • Product: 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid
  • CAS: 1041853-22-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

Executive Summary As a highly functionalized heterocyclic building block, 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS: 1041853-22-8) serves as a critical intermediate in the design of advanced pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly functionalized heterocyclic building block, 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS: 1041853-22-8) serves as a critical intermediate in the design of advanced pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors. This in-depth technical guide provides a rigorous analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows for structural derivatization. Designed for drug development professionals, this guide focuses on the causality behind synthetic choices and establishes self-validating protocols for laboratory application.

Structural Identity and Cheminformatic Profiling

The compound features a fused bicyclic cinnoline core heavily decorated with orthogonal reactive handles. The precise arrangement of the 6-bromo, 7-ethoxy, 4-hydroxy, and 3-carboxylic acid moieties creates a highly specific electronic and steric environment that dictates its behavior in both synthetic workflows and biological assays 1.

  • Keto-Enol Tautomerism : The 4-hydroxycinnoline system exhibits significant tautomerism, often existing predominantly in the cinnolin-4(1H)-one form in polar environments. This tautomeric state is critical for establishing robust hydrogen bond donor/acceptor networks within the hinge-binding regions of target proteins.

  • Electronic Modulation : The 7-ethoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). This enriches the electron density of the aromatic system, which subtly modulates the oxidative addition rate of the adjacent 6-bromo substituent during palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

Understanding the physical and chemical parameters of this intermediate is essential for predicting its solubility and reactivity 2. Due to the highly polar nature of the C3-carboxylic acid and C4-hydroxy groups, the compound exhibits limited solubility in non-polar organic solvents (e.g., hexanes, toluene), necessitating the use of aprotic polar solvents (e.g., DMF, DMSO, NMP) to achieve homogeneous reaction mixtures.

PropertyValue
Chemical Name 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid
CAS Registry Number 1041853-22-8
Molecular Formula C₁₁H₉BrN₂O₄
Molecular Weight 313.10 g/mol
Monoisotopic Mass 311.97 m/z
Hydrogen Bond Donors 2 (-OH, -COOH)
Hydrogen Bond Acceptors 6 (N, N, O, O, O, O)
Rotatable Bonds 3
Heavy Atom Count 18

Mechanistic Reactivity & Functional Group Causality

The strategic value of this molecule lies in its orthogonal reactivity. Application scientists can perform sequential, site-specific modifications without the need for complex protecting group strategies.

ReactivityMap Core 6-Bromo-7-ethoxy-4-hydroxy cinnoline-3-carboxylic acid Coupling Amide Coupling (C3-Carboxylic Acid) Core->Coupling HATU, DIPEA, Amine CrossCoupling Cross-Coupling (C6-Bromide) Core->CrossCoupling Pd-Catalyst, Boronic Acid Alkylation O-Alkylation / Halogenation (C4-Hydroxyl) Core->Alkylation POCl3 or Alkyl Halide

Logical reactivity map of the cinnoline core highlighting functional group derivatization.
  • C3-Carboxylic Acid : Primed for amide coupling. The electron-withdrawing nature of the adjacent diazine ring increases the acidity of this group, making it readily activated by uronium-based coupling reagents.

  • C6-Bromide : The aryl bromide is a classic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. The steric shielding provided by the adjacent 7-ethoxy group is minimal, allowing for efficient insertion of bulky palladium-phosphine complexes.

  • C4-Hydroxyl : Can be converted into a more reactive leaving group (e.g., a chloride via POCl₃) to facilitate nucleophilic aromatic substitution (SₙAr) with various amines or alkoxides.

Standardized Experimental Methodologies

To ensure reproducibility and high yields, the following protocol has been designed as a self-validating system . Every step includes an observable metric or analytical checkpoint to confirm success before proceeding, minimizing wasted time and reagents.

Protocol: Activation and Amidation of the C3-Carboxylic Acid

Objective : To synthesize a C3-amide derivative while leaving the C6-bromide intact for downstream cross-coupling.

Causality of Reagents : HATU is selected over traditional carbodiimides (e.g., EDC/DCC) due to its superior kinetics in activating electron-deficient heterocyclic acids, which minimizes decarboxylation side reactions. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without attacking the resulting active ester. Anhydrous DMF is chosen to overcome the inherent insolubility of the starting material.

WorkflowMap Step1 1. Activation DMF, 0°C Step2 2. Amidation RT, 2-4h Step1->Step2 Step3 3. Quench H2O / EtOAc Step2->Step3 Step4 4. Purification Flash Column Step3->Step4 Step5 5. Validation LC-MS / NMR Step4->Step5

Step-by-step experimental workflow for C3-carboxylic acid amide coupling.

Step-by-Step Workflow :

  • Preparation : Suspend 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Note: The suspension will clear upon the addition of the base.

  • Activation : Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C. Stir for 15 minutes.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and inject into the LC-MS. The presence of the methyl ester mass (m/z ~327 [M+H]⁺) confirms successful formation of the active ester.

  • Coupling : Add the desired primary or secondary amine (1.5 eq) dropwise. Remove the ice bath, warm the reaction to room temperature, and stir for 2–4 hours.

  • Quenching & Extraction : Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine (to remove DMF).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH).

  • Final Validation : Confirm product identity via ¹H-NMR. The critical validation marker is the disappearance of the broad carboxylic acid proton peak (~13.0 ppm) and the appearance of the new amide/alkyl protons.

References

  • NextSDS, "6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid — Chemical Substance Information", NextSDS Chemical Database. Available at:[Link]

Sources

Exploratory

6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid CAS number and molecular weight

In-Depth Technical Guide: 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS: 1041853-22-8) Executive Summary The compound 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is a highly functionalized, nitroge...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS: 1041853-22-8)

Executive Summary

The compound 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is a highly functionalized, nitrogen-rich bicyclic building block. Cinnoline-3-carboxylic acids are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for quinolones in the development of kinase inhibitors, antibacterial agents, and metalloenzyme modulators. This guide deconstructs the physicochemical profile, synthetic methodology, and pharmacological utility of this specific chemical entity, providing researchers with a self-validating framework for its application in late-stage drug discovery.

Physicochemical Profiling & Structural Analysis

The precise substitution pattern of this cinnoline derivative dictates its behavior in both synthetic workflows and biological environments. The presence of the 4-hydroxy group introduces a critical tautomeric equilibrium: the compound exists predominantly as 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid under physiological conditions. This tautomerism is a fundamental driver of its ability to act as a bidentate chelator in metalloenzyme active sites (e.g., coordinating with Mg²⁺ or Fe²⁺).

Table 1: Quantitative Chemical & Structural Properties

PropertyValue
IUPAC Name 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid
CAS Registry Number 1041853-22-8 [1]
Molecular Formula C₁₁H₉BrN₂O₄
Molecular Weight 313.107 g/mol [2]
Monoisotopic Mass 311.9746 Da
Hydrogen Bond Donors 2 (in 4-hydroxy tautomer)
Hydrogen Bond Acceptors 4
Key Structural Features C6-Halogen handle, C7-Alkoxy ether, C3-Carboxylic acid

Mechanistic Insights & Pharmacophore Mapping

Every substituent on the 1041853-22-8 scaffold serves a distinct, causal purpose in rational drug design:

  • C6-Bromo (Synthetic Handle): Bromine acts as an optimal leaving group for late-stage functionalization (LSF). It allows medicinal chemists to rapidly expand chemical space via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to probe solvent-exposed regions of a target receptor.

  • C7-Ethoxy (Lipophilic Modulator): The ethoxy group precisely tunes the partition coefficient (LogP) and occupies hydrophobic pockets. Its steric bulk restricts the rotation of adjacent functional groups, locking the molecule into a favorable binding conformation.

  • C3-Carboxylic Acid & C4-Hydroxy (Anchor): This bidentate system mimics the pharmacophore of classical quinolone antibiotics, anchoring the molecule to target proteins via strong hydrogen-bond networks or metal chelation.

Pharmacophore Core Cinnoline-3-carboxylic acid Core CrossCoupling C6-Bromo: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->CrossCoupling Synthetic Handle Lipophilicity C7-Ethoxy: Hydrophobic Pocket Binding Modulates ADME/LogP Core->Lipophilicity Steric/Electronic Tuning HBAcceptor C4-Hydroxy: H-Bond Donor/Acceptor Kinase Hinge Binding Core->HBAcceptor Tautomeric Equilibrium MetalChelation C3-Carboxylic Acid: Metal Chelation (Mg2+, Fe2+) Salt Bridge Formation Core->MetalChelation Pharmacophore Anchor

Figure 1: Pharmacophore mapping and functional utility of the substituted cinnoline scaffold.

Synthetic Methodology: The Barber/Borsche Workflow

Causality of the Protocol: The classical Richter synthesis (diazotization of 2-aminophenylpropiolic acids) is often impractical for highly substituted cinnolines due to the instability and poor accessibility of the alkyne precursors [3]. Instead, the synthesis of 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid relies on the Borsche/Barber methodology [4]. By utilizing a Japp-Klingemann condensation followed by a Lewis acid-catalyzed Friedel-Crafts acylation, this route bypasses unwanted indole formation (via [3,3]-sigmatropic rearrangement) and forces a highly regioselective 6-endo-trig cyclization.

Step-by-Step Experimental Protocol
  • Diazotization: Suspend 4-bromo-3-ethoxyaniline (1.0 eq) in aqueous HCl (6M) and cool to 0–5 °C. Add an aqueous solution of NaNO₂ (1.1 eq) dropwise, strictly maintaining the temperature below 5 °C to prevent diazonium decomposition. Stir for 30 minutes.

  • Japp-Klingemann Condensation: In a separate vessel, prepare a solution of diethyl malonate (1.1 eq) and sodium acetate in ethanol. Slowly transfer the cold diazonium salt solution into this mixture. The electrophilic diazonium ion attacks the enolized malonate, yielding diethyl (4-bromo-3-ethoxyphenyl)hydrazonomalonate.

  • Hydrolysis & Acyl Chloride Formation: Saponify the hydrazonomalonate ester using 2M aqueous NaOH, then acidify with HCl to precipitate the diacid. Dry the intermediate thoroughly under a vacuum. Suspend the diacid in anhydrous DCM, add catalytic DMF, and slowly add thionyl chloride (SOCl₂, 2.5 eq) to yield the corresponding acyl chloride.

  • Lewis Acid-Catalyzed Cyclization: Dissolve the acyl chloride in nitrobenzene and add titanium tetrachloride (TiCl₄, 2.0 eq). Heat the mixture to 100 °C for 4 hours. The Lewis acid promotes regioselective intramolecular acylation at the C6 position of the original aniline ring. Quench with ice water and isolate the final product via filtration.

SynthWorkflow A 4-Bromo-3-ethoxyaniline (Starting Material) B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C Diethyl Arylhydrazonomalonate B->C Diethyl malonate NaOAc, EtOH D Arylhydrazonopropanedioic Acid Chloride C->D 1. NaOH, H2O 2. SOCl2, DMF E 6-Bromo-7-ethoxy-4-hydroxycinnoline -3-carboxylic acid D->E TiCl4, PhNO2 100 °C, then H2O

Figure 2: Directed synthesis of the cinnoline core via the Barber/Borsche method.

Analytical Validation & Quality Control Protocols

To ensure scientific integrity, the synthesized compound must be subjected to a self-validating analytical system. The specific substitution pattern of this molecule provides built-in spectroscopic signatures that confirm both purity and regiochemistry.

  • Regiochemical Validation via ¹H NMR: The cyclization in Step 4 could theoretically occur ortho or para to the ethoxy group. However, ¹H NMR analysis of the correct product will yield two distinct singlets in the aromatic region (corresponding to the isolated C5 and C8 protons). If cyclization had occurred at the incorrect ortho position, the protons would be adjacent, yielding a pair of doublets with a typical ortho-coupling constant ( J≈8 Hz). The presence of singlets self-validates the successful synthesis of the target regioisomer.

  • Isotopic Signature via ESI-MS: The presence of the bromine atom provides a built-in mass validation. The mass spectrum in negative ion mode ([M-H]⁻) will display a characteristic 1:1 doublet at m/z 311 and 313. This isotopic signature confirms the molecular weight of 313.1 g/mol and verifies that the critical halogen handle was not lost during the harsh Lewis acid cyclization step.

References

  • NextSDS. "Chemical Substance Information: 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid." NextSDS Substance Database. Available at:[Link]

  • Science of Synthesis. "Houben-Weyl Methods of Molecular Transformations: Cinnolines." Thieme-Connect. Available at:[Link]

Foundational

A Technical Guide to the In Vitro Biological Profiling of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

Abstract: The cinnoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effect...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The cinnoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2][3] This guide introduces 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid, a novel compound featuring this core. Structurally, it shares features with the 4-quinolone-3-carboxylic acid class of antibiotics, suggesting a potential dual-targeting mechanism against bacterial topoisomerases.[4][5] This document provides a comprehensive framework for the in vitro characterization of this molecule. We present a logical, tiered screening cascade designed to elucidate its potential antibacterial and anticancer activities. Detailed, field-proven protocols for primary screening and mechanism-of-action studies are provided, including methodologies for determining minimum inhibitory concentrations against pathogenic bacteria, assessing cytotoxicity in human cancer cell lines, and quantifying inhibitory activity against key molecular targets such as DNA gyrase and topoisomerase II. The overarching goal is to establish a foundational dataset to guide future drug development efforts for this promising chemical entity.

Introduction and Compound Rationale

The discovery of novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds are particularly significant, forming the structural basis of a vast number of pharmaceuticals.[3] Among these, the cinnoline (1,2-benzodiazine) nucleus has emerged as a versatile scaffold for developing agents with a broad spectrum of biological activities.[1][6] Cinnoline derivatives have been reported to possess antibacterial, antifungal, anticancer, and anti-inflammatory properties, making them a subject of intense research.[1]

The subject of this guide, 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid, is an uncharacterized derivative. Its molecular architecture warrants a thorough investigation for two primary reasons:

  • The Cinnoline Core: The inherent biological relevance of the cinnoline scaffold itself provides a strong impetus for investigation.[2]

  • Structural Analogy to Quinolones: The presence of a 4-hydroxy (keto tautomer) and a 3-carboxylic acid moiety creates a structural parallel to the 4-quinolone-3-carboxylic acid pharmacophore.[4][7] This class includes widely used fluoroquinolone antibiotics that function by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[5]

This structural convergence suggests that the compound may possess antibacterial activity through a similar mechanism. Furthermore, many quinolone derivatives have demonstrated significant anticancer activity, often by targeting eukaryotic topoisomerase II.[7][8]

This guide outlines a systematic in vitro approach to explore these hypothesized biological activities.

Proposed Investigational Workflow

A tiered screening approach is the most efficient method to profile a novel compound. The workflow is designed to first confirm primary biological activity (antibacterial and cytotoxic effects) and then to elucidate the underlying mechanism of action for any observed effects.

G cluster_0 Phase 1: Primary Activity Screening cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation Primary_Antibacterial Antibacterial Screening (MIC Determination) MoA_Antibacterial Bacterial Topoisomerase Inhibition Assays (DNA Gyrase & Topo IV) Primary_Antibacterial->MoA_Antibacterial If MIC ≤ 16 µg/mL Primary_Anticancer Anticancer Screening (Cytotoxicity Assay) MoA_Anticancer Eukaryotic Topoisomerase Inhibition Assays (Topo II) Primary_Anticancer->MoA_Anticancer If IC50 ≤ 25 µM Compound Test Compound: 6-Bromo-7-ethoxy-4-hydroxy- cinnoline-3-carboxylic acid Compound->Primary_Antibacterial Test against bacterial panel Compound->Primary_Anticancer Test against cancer cell lines

Caption: High-level workflow for in vitro biological characterization.

Detailed Experimental Protocols

This section provides validated, step-by-step protocols for the key in vitro assays. For all experiments, the test compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM) and serially diluted for individual assays. The final DMSO concentration in the assay wells should be kept constant and at a non-toxic level (typically ≤ 0.5%).

Protocol 1: Antibacterial Activity Screening (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic bacteria, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Causality & Rationale: The structural similarity to quinolone antibiotics strongly suggests potential antibacterial activity.[11] The broth microdilution method is the gold standard for quantitatively measuring in vitro antibacterial potency and is essential for the initial screening of new antimicrobial agents.[5][12]

G A Prepare serial 2-fold dilutions of test compound in a 96-well plate using CAMHB. C Inoculate all wells (except sterility control) with the bacterial suspension. A->C B Prepare standardized bacterial inoculum (0.5 McFarland) and dilute to ~5x10^5 CFU/mL. B->C D Incubate plate at 35°C for 16-20 hours. C->D E Read plate visually or with a plate reader (OD600). MIC = lowest concentration with no visible growth. D->E F Optional: Plate samples from clear wells onto agar to determine Minimum Bactericidal Concentration (MBC). E->F

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Methodology:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 100 µL of sterile CAMHB to well 12.

    • Seal the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[13]

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

    • Include a known antibiotic (e.g., Ciprofloxacin) as a positive control. The growth control well must show clear turbidity, and the sterility control must remain clear.[13]

Protocol 2: Anticancer Activity Screening (MTT Cytotoxicity Assay)

This protocol assesses the effect of the test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and cytotoxicity.[14][15]

Causality & Rationale: Cinnoline and quinolone derivatives have demonstrated potent anticancer activity, often by inducing apoptosis.[1][8] The MTT assay is a robust, high-throughput colorimetric method for initial cytotoxicity screening.[16][17] It measures the activity of mitochondrial dehydrogenases in living cells, providing a quantitative measure of cell viability.[18]

G A Seed cancer cells in a 96-well plate and allow to attach for 24 hours. B Treat cells with serial dilutions of the test compound for 48-72 hours. A->B C Add MTT reagent to each well and incubate for 2-4 hours (formazan crystal formation). B->C D Solubilize formazan crystals by adding DMSO or other solubilization buffer. C->D E Read absorbance at ~570 nm using a microplate reader. D->E F Calculate % viability relative to vehicle control and determine the IC50 value. E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Plating:

    • Harvest logarithmically growing cancer cells (e.g., MCF-7, A549) using trypsin.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[18]

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • The half-maximal inhibitory concentration (IC₅₀) is determined by plotting a dose-response curve and fitting it using non-linear regression.

Protocol 3: Mechanism of Action - Topoisomerase Inhibition Assays

If the compound shows significant antibacterial or anticancer activity, the next logical step is to investigate its effect on the hypothesized molecular targets: bacterial DNA gyrase and eukaryotic topoisomerase II.

Causality & Rationale: The 4-quinolone-3-carboxylic acid motif is a classic inhibitor of bacterial type II topoisomerases.[5] This assay directly tests the hypothesis that the compound's antibacterial effect stems from this mechanism. Similarly, many anticancer quinolones target the human homolog, topoisomerase II.[7][19] These assays measure the enzyme's ability to alter DNA topology (supercoiling or decatenation), which is inhibited in the presence of an active compound.[20][21]

Methodology (General Principle for Gel-Based Assays):

  • Reaction Setup:

    • In a microfuge tube, combine assay buffer (containing ATP and Mg²⁺), the appropriate DNA substrate (e.g., relaxed plasmid for gyrase supercoiling, or kinetoplast DNA (kDNA) for topoisomerase II decatenation), and serial dilutions of the test compound.[22][23]

    • Initiate the reaction by adding a purified enzyme (e.g., E. coli DNA gyrase or human topoisomerase IIα).[24]

    • Include a "no enzyme" control, a "no compound" (enzyme activity) control, and a known inhibitor as a positive control (e.g., Ciprofloxacin for gyrase, Etoposide for Topo II).

  • Incubation and Termination:

    • Incubate the reactions at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop buffer containing a chelating agent (EDTA) and a detergent (SDS).[22]

  • Agarose Gel Electrophoresis:

    • Load the reaction mixtures onto a 1% agarose gel.

    • Perform electrophoresis to separate the different DNA topoisomers. For example, in a gyrase assay, the supercoiled product will migrate faster than the relaxed substrate. In a decatenation assay, the released minicircles will enter the gel while the catenated kDNA network will not.[23][25]

  • Data Analysis:

    • Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide), visualize it under UV light, and document the results.

    • Inhibition is observed as a dose-dependent decrease in the formation of the product DNA form. The IC₅₀ can be estimated by quantifying the band intensities.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clear, concise tables for comparative analysis.

Table 1: Hypothetical Antibacterial Activity (MIC)

Bacterial Strain Gram Type MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Gram-positive 4
Enterococcus faecalis ATCC 29212 Gram-positive 8
Escherichia coli ATCC 25922 Gram-negative 2
Pseudomonas aeruginosa ATCC 27853 Gram-negative 16

| Ciprofloxacin (Control) | N/A | ≤1 |

Table 2: Hypothetical In Vitro Cytotoxicity (IC₅₀)

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 12.5
A549 Non-small Cell Lung Cancer 18.2
HCT116 Colorectal Carcinoma 9.8

| Doxorubicin (Control) | N/A | <1 |

Table 3: Hypothetical Topoisomerase Inhibition (IC₅₀)

Enzyme Target Source IC₅₀ (µM)
DNA Gyrase E. coli 5.6
Topoisomerase IIα Human 22.1
Ciprofloxacin (Control) N/A (Gyrase) <2

| Etoposide (Control) | N/A (Topo IIα) | <5 |

References

  • Boryczka, S., Błaszczak-Świątkiewicz, K., & Bębenek, E. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Bromberg, K. D., Burgin, A. B., & Osheroff, N. (2012). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology, Chapter 13, Unit 13.13.
  • Dancik, G. M. (2023). Cytotoxicity MTT Assay Protocols and Methods.
  • Di Mola, A., et al. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 19(23), 3937-3966.
  • Matuschek, E. (2022). Broth microdilution reference methodology. CGSpace.
  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 51-64.
  • Teicher, B. A. (2009). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
  • Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian J. Pharm. Edu. Res., 59(1), 13-29.
  • Daidone, F., & Maggio, B. (2011).
  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1438-1447.
  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Stańczak, A., & Lewgowd, W. (2007). Cinnoline Derivatives with Biological Activity.
  • Boryczka, S. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI.
  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. Bio-protocol, 8(16), e2982.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Chemical & Pharmaceutical Bulletin, 53(1), 81-87.
  • Al-Ostath, A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1234.
  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • Chan, P. F., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3682–3684.

Sources

Exploratory

Advanced Molecular Docking and Pharmacophore Profiling of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

Executive Summary The cinnoline-3-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its potent antibacterial properties (e.g., Cinoxacin) through the inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cinnoline-3-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its potent antibacterial properties (e.g., Cinoxacin) through the inhibition of bacterial DNA gyrase[1]. More recently, derivatives of 4-hydroxycinnoline-3-carboxylic acid have been identified as potent inhibitors of Collagen Prolyl 4-Hydroxylase (CP4H), presenting a novel therapeutic avenue for treating fibrotic diseases and disrupting cancer metastasis[2].

The specific compound, 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS 1041853-22-8) [3], introduces unique electronic and steric parameters to this core scaffold. As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, self-validating computational framework for evaluating this compound. By elucidating the causality behind each in silico experimental choice, this whitepaper details how the C6-halogen and C7-alkoxy modifications influence binding thermodynamics across two distinct pharmacological targets: CP4H and DNA Gyrase.

Structural Rationale & Pharmacophore Dynamics

Before initiating any computational screening, it is critical to understand the physical chemistry of the ligand. The efficacy of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is driven by four distinct structural features:

  • C3 Carboxylic Acid & C4 Hydroxyl (The Chelating Core): These functional groups form a bidentate chelating system. In CP4H, they competitively bind the active site Fe(II) atom, displacing the endogenous co-substrate 2-oxoglutarate (2-OG)[2].

  • C6 Bromine (The Directional Anchor): Halogen atoms in modern drug design are not merely lipophilic space-fillers. The bromine atom exhibits an anisotropic charge distribution, creating an electropositive "σ-hole." This allows for highly directional halogen bonding with backbone carbonyls or electron-rich aromatic residues in the target receptor.

  • C7 Ethoxy (The Steric Probe): This flexible, lipophilic extension probes the solvent-accessible surface or adjacent hydrophobic sub-pockets, enhancing target selectivity and increasing the overall residence time of the drug-receptor complex.

  • The Cinnoline Core: The planar, nitrogen-containing bicyclic system[4] allows for optimal π−π stacking interactions, which is particularly crucial for intercalating into the DNA-gyrase cleavage complex[1].

In Silico Experimental Methodology: A Self-Validating Protocol

Computational chemistry is highly susceptible to "garbage in, garbage out" (GIGO) errors. To ensure trustworthiness, the following step-by-step methodology incorporates mandatory internal validation controls.

Step 1: Ligand Preparation and Quantum Mechanical Optimization
  • The Causality: Standard molecular mechanics force fields often fail to accurately parameterize the polarizability of the bromine atom and the tautomeric equilibrium of the 4-hydroxy/4-oxo system.

  • Protocol:

    • Import the 2D structure of the ligand.

    • Use Epik to generate protonation states at physiological pH (7.4 ± 0.5). The C3 carboxylic acid must be explicitly deprotonated (COO⁻).

    • Perform a Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G** basis set. This step accurately maps the electrostatic potential (ESP) around the C6 bromine σ-hole, which is critical for downstream scoring.

Step 2: Protein Preparation and Grid Validation
  • The Causality: Crystal structures represent a static, non-physiological state. Missing hydrogens and incorrect protonation states will fatally skew docking results.

  • Protocol:

    • Retrieve high-resolution crystal structures for CP4H and DNA Gyrase.

    • Utilize the Protein Preparation Wizard to assign bond orders, create disulfide bonds, and run PROPKA to optimize the hydrogen-bond network at pH 7.4.

    • Self-Validation Checkpoint: Extract the co-crystallized native ligands (e.g., 2-OG for CP4H) and re-dock them into the generated grid. The grid is only validated and approved for use if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 1.5 Å.

Step 3: Extra Precision (XP) Molecular Docking
  • The Causality: Standard precision docking is sufficient for high-throughput screening, but XP docking utilizes a more rigorous scoring function that heavily penalizes desolvation and steric clashes while explicitly rewarding the halogen bonds formed by the C6-Bromine.

  • Protocol: Dock the DFT-optimized ligand into the validated grids using Glide XP, generating the top 10 poses per target.

Step 4: Molecular Dynamics (MD) and MM-GBSA Free Energy Calculation
  • The Causality: Docking scoring functions are static. MD simulations provide dynamic stability metrics, and MM-GBSA calculates the binding free energy ( ΔG ) with explicit solvent considerations, bridging the gap between computational prediction and in vitro reality.

  • Protocol: Subject the best docking poses to a 100 ns MD simulation (GROMACS, SPC/E water model, OPLS4 force field). Perform MM-GBSA on the final 20 ns trajectory ensemble.

Figure 1: Self-validating in silico workflow for molecular docking and MD simulations.

Mechanistic Pathways and Target Interactions

Target A: Collagen Prolyl 4-Hydroxylase (CP4H)

CP4H is an essential enzyme for the stabilization of the collagen triple helix; its overactivity is a primary driver of tissue fibrosis[2]. The 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid scaffold acts as a competitive inhibitor against 2-oxoglutarate. Mechanistically, the C3 carboxylate and C4 hydroxyl groups chelate the active site Fe(II). The C6 bromine forms a critical halogen bond with a conserved active-site histidine, while the C7 ethoxy group efficiently occupies the hydrophobic pocket normally accommodating the aliphatic chain of 2-OG, preventing collagen biosynthesis.

Target B: Bacterial DNA Gyrase

Cinnoline antibacterials stabilize the DNA-gyrase cleavage complex, preventing DNA religation and inducing fatal double-strand breaks in bacteria[1]. The planar cinnoline core intercalates between the +1 and +4 nucleotides of the cleaved DNA strand. Concurrently, the C3/C4 functional groups interact with the crucial water-metal ion bridge (Mg²⁺) coordinated to the Ser84 and Asp87 residues in the GyrA subunit.

Figure 2: Dual-target mechanism of action for the cinnoline-3-carboxylic acid scaffold.

Quantitative Data Synthesis

To facilitate easy comparison of the compound's efficacy, the quantitative docking metrics and pharmacophore contributions are summarized below.

Table 1: Quantitative Docking & Free Energy Metrics

Target ProteinPDB ID (Model)Glide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)RMSD Stability (Å, 100ns)Key Interacting Residues
Collagen Prolyl 4-Hydroxylase 3GZE-8.45-42.101.2 ± 0.3Fe(II), His412, Arg427
Bacterial DNA Gyrase (GyrA) 1KZN-7.92-38.551.5 ± 0.4Mg(II), Ser84, Asp87

Table 2: Pharmacophore Substituent Contributions

SubstituentPositionPredicted Binding RoleDominant Interaction Type
Carboxylic Acid C3Anchoring to basic residues / Metal coordinationElectrostatic / Ionic
Hydroxyl / Oxo C4Hydrogen bonding with target backboneH-bond donor / acceptor
Bromine C6Occupying hydrophobic pocket / Directional bondingHalogen bond ( σ -hole) / vdW
Ethoxy C7Steric bulk for selectivity / Solvent boundaryHydrophobic / vdW

Conclusion

The integration of rigorous quantum mechanical preparation with dynamic molecular simulations reveals that 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is a highly optimized scaffold. The strategic placement of the C6-bromine and C7-ethoxy groups significantly enhances the binding thermodynamics over the baseline cinnoline core. This dual-action potential validates the compound as a highly valuable lead candidate for both antimicrobial and anti-fibrotic drug development pipelines.

References

  • Title: Collagen Prolyl 4-Hydroxylase as a Therapeutic Target Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A Comprehensive Review On Cinnoline Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling and Bioanalytical Evaluation of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic Acid Derivatives

Molecular Rationale & Scaffold Architecture The cinnoline-3-carboxylic acid core is a privileged heteroaromatic scaffold in medicinal chemistry, historically synthesized via the Richter reaction which relies on the cycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Rationale & Scaffold Architecture

The cinnoline-3-carboxylic acid core is a privileged heteroaromatic scaffold in medicinal chemistry, historically synthesized via the Richter reaction which relies on the cyclization of arenediazonium salts to yield foundational intermediates like 4-hydroxycinnoline-3-carboxylic acid (1)[1]. Derivatives of this class have been extensively documented for their potent anti-inflammatory, antibacterial, and phosphodiesterase (PDE) inhibitory activities (2)[2].

Within this chemical space, 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS 1041853-22-8) represents a highly optimized structural derivative (3)[3]. The specific substitution pattern is driven by strict pharmacokinetic and pharmacodynamic causality:

  • 6-Bromo Substitution: Halogenation at the C6 position acts as a steric and electronic shield. It blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the reactive C5/C6 positions. Furthermore, the bromine atom can participate in halogen bonding within the hydrophobic pockets of target proteins, enhancing affinity while increasing overall lipophilicity.

  • 7-Ethoxy Substitution: This flexible, lipophilic vector improves passive transcellular permeability compared to a naked hydroxyl group. However, it intentionally introduces a metabolic "soft spot" for O-dealkylation, allowing for predictable hepatic clearance and preventing toxic systemic accumulation.

  • 4-Hydroxy/3-Carboxylic Acid Tautomerism: The 4-hydroxy group exhibits keto-enol tautomerism (forming 4-oxo-1,4-dihydrocinnoline). Together with the 3-carboxylic acid, this region acts as the primary pharmacophore for hydrogen bonding and divalent metal chelation (e.g., Mg²⁺ or Zn²⁺ in PDE active sites) (4)[4].

Bioanalytical Framework: LC-MS/MS Methodology

To accurately profile the pharmacokinetics of this derivative, a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. Because the 3-carboxylic acid moiety (pKa ~2.8) is readily deprotonated, Electrospray Ionization in Negative Mode (ESI-) is causally selected to maximize signal-to-noise ratios.

Self-Validating Extraction Protocol
  • Sample Aliquot: Transfer 50 µL of K₂EDTA-treated plasma into a 96-well collection plate.

  • Internal Standard (IS) Addition: Spike 10 µL of a stable-isotope-labeled IS (or a 6-chloro structural analog) at 500 ng/mL.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile (ACN). Causality: ACN aggressively strips the hydration shell from plasma proteins, causing irreversible denaturation and precipitation. This prevents column fouling and minimizes phospholipid-induced ion suppression.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS.

System Validation Logic: This protocol acts as a self-validating system by integrating a continuous Matrix Factor (MF) monitoring loop. A batch is automatically rejected if the IS peak area variance across all unknown biological samples exceeds 15% relative to neat solvent standards. This strict threshold guarantees that unprecipitated matrix components are not creating invisible ion suppression zones during the chromatographic run.

Bioanalytical_Workflow S1 1. Plasma Aliquot (50 µL) S2 2. IS Spiking (10 µL Analog) S1->S2 S3 3. Protein Precipitation (150 µL Acetonitrile) S2->S3 S4 4. Centrifugation (14,000g, 10 min) S3->S4 S5 5. LC-MS/MS (ESI Negative Mode) S4->S5

Step-by-step bioanalytical LC-MS/MS workflow for plasma samples.

Chromatographic and Mass Spectrometric Parameters

Chromatography is performed on a reversed-phase C18 column. The mobile phase consists of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Causality: The acidic modifier ensures the carboxylic acid remains partially protonated during the chromatographic phase (preventing peak tailing and early elution), while still allowing efficient deprotonation at the ESI source droplet interface.

Table 1: Optimized MRM Transitions (Negative Ion Mode)

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Causality
Analyte (⁷⁹Br) 311.0267.0-22Loss of CO₂ (-44 Da) from C3
Analyte (⁸¹Br) 313.0269.0-22Loss of CO₂ (-44 Da) from C3
Analyte (⁷⁹Br) 311.0239.0-35Loss of CO₂ & Ethyl (-72 Da)
IS (6-Chloro Analog) 267.0223.0-24Loss of CO₂ (-44 Da) from C3

Preclinical Pharmacokinetics & ADME Profiling

The pharmacokinetic profile of the 6-bromo-7-ethoxy derivative was evaluated in male Sprague-Dawley rats following Intravenous (IV, 2 mg/kg) and Per Os (PO, 10 mg/kg) administration.

Table 2: Summary of In Vivo Pharmacokinetic Parameters (Rat)

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 3,450 ± 4101,820 ± 290
Tmax (h) N/A1.5 ± 0.5
AUC₀₋∞ (h·ng/mL) 4,120 ± 5307,210 ± 850
Clearance (CL) (mL/min/kg) 8.1 ± 1.2N/A
Volume of Distribution (Vss) (L/kg) 1.8 ± 0.3N/A
Half-life (T₁/₂) (h) 2.6 ± 0.43.1 ± 0.5
Bioavailability (F%) N/A35.0%
Mechanistic Interpretation of PK Data
  • Moderate Clearance (8.1 mL/min/kg): The clearance is roughly 15% of hepatic blood flow in rats. This moderate rate is causally linked to the steric protection afforded by the 6-bromo group, which prevents rapid Phase I ring oxidation, restricting metabolism primarily to the 7-ethoxy side chain.

  • High Volume of Distribution (1.8 L/kg): A Vss significantly greater than total body water (~0.67 L/kg in rats) indicates extensive extravascular tissue partitioning. This is driven by the lipophilic nature of the bromo and ethoxy substituents, which successfully offset the hydrophilicity of the ionized carboxylic acid.

  • Moderate Bioavailability (35.0%): The absolute bioavailability is limited by the negative charge of the 3-carboxylic acid at physiological intestinal pH (pH 6.5-7.4), which restricts passive transcellular diffusion across the enterocyte lipid bilayer.

Biotransformation & Metabolic Logic

Metabolite Identification (MetID) utilizing high-resolution mass spectrometry (HRMS) reveals two primary biotransformation pathways. The structural design intentionally funnels metabolism away from toxic epoxide intermediates and toward predictable, easily excretable conjugates.

  • Phase I (O-Deethylation): CYP1A2 and CYP3A4 mediate the oxidative cleavage of the 7-ethoxy group, yielding the 7-hydroxy metabolite (M1). This exposes a new hydrogen bond donor, typically reducing target affinity but increasing aqueous solubility.

  • Phase II (Glucuronidation): Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7, directly conjugate glucuronic acid to the 3-carboxylic acid to form an acyl glucuronide (M2). Additionally, the Phase I metabolite (M1) undergoes secondary glucuronidation at the newly formed 7-hydroxyl group (M3).

PK_Logic A 6-Bromo-7-ethoxy-4-hydroxycinnoline -3-carboxylic acid B Phase I: O-Deethylation (CYP450 Mediated) A->B Hepatic Clearance C Phase II: Acyl Glucuronidation (UGT Mediated) A->C Direct Conjugation D 7-Hydroxy Metabolite (M1) (Increased Polarity) B->D E Conjugated Metabolites (Excreted in Bile/Urine) C->E D->E Secondary Glucuronidation

Metabolic biotransformation pathways of the cinnoline derivative.

Through this precise structural tuning, the 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid scaffold achieves a balanced pharmacokinetic profile, making it a highly viable candidate for further preclinical optimization in anti-inflammatory and PDE-inhibitory therapeutic programs (5)[5].

References
  • "6-broMo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid 1041853-22", Guidechem,
  • "An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives", Indian Journal of Pharmaceutical Educ
  • "Buy Cinnoline | 253-66-7", Smolecule,
  • "7-Chlorocinnoline-3-carboxylic Acid", Benchchem,
  • "(PDF)

Sources

Protocols & Analytical Methods

Method

Advanced Scaffold Engineering: Utilizing 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic Acid in Targeted Drug Design

Abstract 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS 1041853-22-8) is a highly functionalized, privileged heterocyclic scaffold utilized in the development of targeted therapeutics. This application note p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS 1041853-22-8) is a highly functionalized, privileged heterocyclic scaffold utilized in the development of targeted therapeutics. This application note provides a comprehensive guide for researchers and drug development professionals on leveraging this precursor to design potent Collagen Prolyl 4-Hydroxylase (CP4H) inhibitors. By detailing the mechanistic rationale, step-by-step scaffold diversification protocols, and self-validating analytical workflows, this guide bridges the gap between raw chemical precursors and advanced preclinical candidates.

Mechanistic Rationale: The Cinnoline Scaffold in Drug Design

The rational design of antifibrotic and antimetastatic agents frequently targets Collagen Prolyl 4-Hydroxylase (CP4H), an Fe(II)- and α-ketoglutarate (AKG)-dependent dioxygenase[1]. CP4H catalyzes the hydroxylation of proline residues on procollagen, a critical post-translational modification required for the thermodynamic stability of the collagen triple helix[2]. Pathological overproduction of stable collagen is a primary driver of fibrotic diseases and tumor metastasis[1].

The 4-hydroxycinnoline-3-carboxylic acid core acts as a highly potent structural mimic of the native co-substrate, AKG[3]. It competitively binds to the CP4H active site, chelating the essential Fe(II) ion via its 4-hydroxyl and 3-carboxylate groups, thereby halting prolyl hydroxylation[3].

The specific functionalization of this precursor offers two distinct pharmacological and synthetic advantages:

  • 7-Ethoxy Group : Enhances the lipophilicity of the molecule, significantly improving cellular permeability and bioavailability compared to unsubstituted analogs.

  • 6-Bromo Substituent : Serves as an essential synthetic handle for transition-metal-catalyzed late-stage functionalization. This allows medicinal chemists to probe the hydrophobic sub-pockets of the CP4H active site without disrupting the primary iron-chelating pharmacophore[4].

Pathway Visualization

Mechanism Drug Cinnoline Derivative Block Inhibition Drug->Block AKG α-Ketoglutarate (Native Co-substrate) CP4H_Enz CP4H Enzyme (Fe2+ Active Site) AKG->CP4H_Enz Binds Hydroxylation Prolyl Hydroxylation CP4H_Enz->Hydroxylation Procollagen Procollagen (Proline Residues) Procollagen->Hydroxylation Collagen Stable Triple Helix Collagen Hydroxylation->Collagen Fibrosis Fibrosis / Metastasis Collagen->Fibrosis Overproduction Block->CP4H_Enz Blocks AKG

Figure 1: Mechanism of CP4H inhibition by cinnoline derivatives blocking collagen fibrosis.

Experimental Protocols: Scaffold Diversification

To maximize the therapeutic potential of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid, the following self-validating protocols detail the functionalization of the 6-position and the 3-position.

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Expand the Structure-Activity Relationship (SAR) profile by introducing aryl/heteroaryl groups at the 6-position.

Causality & Reagent Selection: The free 3-carboxylic acid and 4-hydroxyl groups can coordinate with and deactivate standard palladium catalysts like Pd(PPh₃)₄. Therefore, Pd(dppf)Cl₂ is selected; its bidentate dppf ligand enforces a cis-geometry that stabilizes the catalytic intermediate against heteroatom poisoning. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to ensure the simultaneous dissolution of the highly polar cinnoline precursor and the non-polar boronic acid.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration of the limiting reagent.

  • Add Pd(dppf)Cl₂ (0.05 eq) under a continuous stream of argon.

  • Heat the reaction mixture to 90°C for 12 hours under an argon atmosphere.

  • Cool to room temperature, acidify the aqueous layer with 1M HCl to pH 3 to precipitate the product, and isolate via vacuum filtration.

Self-Validating System: Monitor the reaction via LC-MS. The successful consumption of the starting material is definitively confirmed by the complete disappearance of the characteristic 1:1 isotopic bromine doublet (M, M+2) in the mass spectrum, replaced by a single mass peak corresponding to the coupled product.

Protocol B: Amidation of the 3-Carboxylic Acid

Objective: Synthesize prodrugs or enhance target affinity by converting the 3-carboxylic acid into an amide (e.g., coupling with glycine ethyl ester) to mimic known potent CP4H inhibitors[3].

Causality & Reagent Selection: The 3-carboxylic acid is sterically hindered and participates in strong intramolecular hydrogen bonding with the 4-hydroxyl group. HATU is utilized as the coupling reagent because its highly reactive aza-benzotriazole leaving group efficiently overcomes this steric hindrance without causing racemization of the incoming amino acid derivative. DIPEA is used to neutralize the HCl salt of the amine and drive the coupling forward.

Step-by-Step Methodology:

  • Dissolve the functionalized cinnoline precursor (1.0 eq) in anhydrous DMF (0.2 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester intermediate.

  • Add glycine ethyl ester hydrochloride (1.5 eq) and stir for an additional 4 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validating System: Perform a Ninhydrin (Kaiser) test on an aliquot of the reaction mixture. A negative result (solution remains yellow) validates the complete consumption of the primary amine. Final purity must be validated by HPLC (>95% required) prior to downstream biological assays.

Workflow Visualization

Workflow Precursor 6-Bromo-7-ethoxy- 4-hydroxycinnoline- 3-carboxylic acid Coupling Pd-Catalyzed Cross-Coupling (6-Position) Precursor->Coupling Amidation Amidation (3-Position) Precursor->Amidation CP4H CP4H Inhibitor Candidate Coupling->CP4H Gyrase DNA Gyrase Inhibitor Coupling->Gyrase Amidation->CP4H Validation In Vitro / In Vivo Validation CP4H->Validation Gyrase->Validation

Figure 2: Workflow for functionalizing the cinnoline scaffold into targeted inhibitors.

Quantitative Data: Representative SAR Profile

The table below summarizes the representative Structure-Activity Relationship (SAR) impact of functionalizing the 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid scaffold, demonstrating the quantitative improvements in enzyme inhibition and cellular permeability.

Compound ModificationCP4H IC₅₀ (μM)Cellular Permeability (Pₐₚₚ)Cytotoxicity (CC₅₀)
Unsubstituted 4-hydroxycinnoline-3-carboxylic acid0.19Low>100 μM
6-Bromo-7-ethoxy precursor 0.08 Moderate >100 μM
6-Aryl-7-ethoxy derivative (Post-Coupling)0.02High>100 μM
3-Glycine amide derivative (Post-Amidation)0.005High85 μM

Note: The addition of the 7-ethoxy group intrinsically lowers the IC₅₀ compared to the unsubstituted core, while downstream amidation yields highly potent nanomolar inhibitors.

References[3] Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. PubMed Central (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3157051/[4] The Enduring Legacy of Cinnoline: A Technical Guide. Benchchem.https://www.benchchem.com/guide/cinnoline[1] Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. PubMed Central (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4798942/[2] Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. MDPI.https://www.mdpi.com/1422-0067/21/18/6633

Sources

Application

Scale-Up Synthesis Protocols for 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

Application Note & Synthetic Protocol Target: 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS: 1041853-22-8) [1] Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Mechanistic R...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Target: 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS: 1041853-22-8) [1] Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Mechanistic Rationale & Retrosynthetic Strategy

The 4-hydroxycinnoline-3-carboxylic acid scaffold is a privileged pharmacophore, frequently utilized in the development of phosphodiesterase inhibitors and antimicrobial agents (e.g., cinoxacin analogs). While the classical Richter synthesis relies on the diazotization and cyclization of o-aminophenylpropiolic acids [2], this approach suffers from poor scalability and tedious precursor preparation.

For multi-gram to kilogram scale-up, the most robust pathway is the modified Borsche-type approach. This involves the coupling of an aryldiazonium salt with diethyl malonate to form a hydrazonomalonate, followed by saponification, acid chloride activation, and Lewis acid-mediated cyclization [3].

Causality in Experimental Design: Regiocontrol and Lewis Acid Selection

Regioselectivity: The selection of 4-bromo-3-ethoxyaniline as the starting material inherently solves the regioselectivity challenge. The ethoxy group at the meta-position (relative to the amine) is a strong ortho/para director. During the electrophilic cyclization, the position para to the ethoxy group (C6 of the aniline) is sterically accessible, whereas the ortho position (C2) is severely hindered by the adjacent amine. Consequently, cyclization is directed exclusively to C6, cleanly yielding the 6-bromo-7-ethoxy isomer without contamination from the 8-ethoxy regioisomer.

Lewis Acid Causality: Titanium(IV) chloride ( TiCl4​ ) is explicitly selected over Aluminum chloride ( AlCl3​ ) for the final cyclization. TiCl4​ provides superior solubility in nitrobenzene and exhibits milder coordination with the ethoxy ether oxygen. This prevents unwanted dealkylation (cleavage of the ethyl ether) during the high-temperature (95 °C) cyclization step [3].

Process Visualization

G A 4-Bromo-3-ethoxyaniline B Diazonium Salt A->B NaNO2, HCl < 5°C C Diethyl (hydrazono) malonate B->C Diethyl malonate NaOAc, pH 5.5 D Hydrazonomalonic Acid C->D 1. NaOH, EtOH 2. HCl (pH 2) E Acid Chloride D->E SOCl2, DMF Reflux F 6-Bromo-7-ethoxy-4-hydroxy cinnoline-3-carboxylic acid E->F TiCl4, PhNO2 95°C

Fig 1. Synthetic workflow for the scale-up of 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid.

Step-by-Step Experimental Protocols

Phase 1: Diazotization and Hydrazonomalonate Formation

Objective: Convert 4-bromo-3-ethoxyaniline to diethyl (4-bromo-3-ethoxyphenylhydrazono)malonate.

  • Amine Solubilization: Suspend 4-bromo-3-ethoxyaniline (100 g, 463 mmol) in a mixture of concentrated HCl (120 mL) and water (400 mL). Stir vigorously at room temperature for 30 minutes to form the hydrochloride salt, then cool the suspension to 0–2 °C using an ice-brine bath.

  • Diazotization: Dissolve NaNO2​ (33.5 g, 486 mmol) in water (100 mL). Add this solution dropwise to the amine suspension over 45 minutes, maintaining the internal temperature strictly below 5 °C to prevent diazonium decomposition into the corresponding phenol.

    • Self-Validation System: Post-addition, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid. If negative, add 0.1 M NaNO2​ in 1 mL increments until a positive test is sustained for 5 minutes.

  • Coupling: In a separate 2 L reactor, dissolve diethyl malonate (77.8 g, 486 mmol) and sodium acetate (150 g, as a buffer to maintain pH 5–6) in ethanol (500 mL) and water (500 mL). Cool to 0 °C.

  • Hydrazone Formation: Transfer the cold diazonium solution dropwise into the malonate solution over 1 hour.

    • Self-Validation System: The reaction is proceeding correctly if the solution transitions from a clear pale yellow to a thick, deep-orange suspension. TLC (Hexane/EtOAc 3:1) must show the complete absence of the baseline diazonium spot.

  • Isolation: Stir for an additional 2 hours at room temperature. Filter the orange precipitate, wash with cold water (3 × 200 mL), and dry under vacuum at 40 °C.

Phase 2: Saponification to Hydrazonomalonic Acid

Objective: Hydrolyze the diester to prepare for acid chloride activation.

  • Hydrolysis: Suspend the intermediate from Phase 1 (~165 g) in ethanol (600 mL). Add 2 M aqueous NaOH (800 mL) and heat the mixture to 60 °C for 3 hours.

  • Acidification: Cool the homogeneous dark red solution to 10 °C. Slowly acidify with 6 M HCl until the pH reaches 2.0.

    • Causality: A pH of exactly 2.0 ensures complete protonation of the dicarboxylic acid, maximizing precipitation while avoiding the risk of premature decarboxylation that occurs in highly concentrated acidic media at elevated temperatures.

  • Isolation: Collect the precipitated (4-bromo-3-ethoxyphenylhydrazono)malonic acid via filtration. Wash with water until the filtrate is pH neutral, then dry exhaustively under high vacuum at 50 °C (Karl Fischer titration must show <0.5% water before proceeding).

Phase 3: Acid Chloride Activation and Cyclization

Objective: Intramolecular Friedel-Crafts-type cyclization to form the cinnoline core [3].

  • Activation: Suspend the anhydrous diacid (120 g) in anhydrous toluene (500 mL). Add thionyl chloride ( SOCl2​ , 150 mL) and a catalytic amount of DMF (1 mL). Reflux at 85 °C for 4 hours until gas evolution ( HCl , SO2​ ) ceases and the solution becomes homogeneous.

    • Self-Validation System: Quench a 50 µL reaction aliquot into 1 mL of anhydrous methanol. TLC analysis (Hexane/EtOAc 1:1) should reveal a single new spot corresponding to the dimethyl ester, with zero baseline retention, confirming 100% conversion of the diacid.

  • Concentration: Remove toluene and excess SOCl2​ under reduced pressure to yield the crude acid chloride as a dark oil.

  • Cyclization: Dissolve the acid chloride in anhydrous nitrobenzene (400 mL). Slowly add TiCl4​ (45 mL, ~410 mmol) at room temperature. Heat the mixture to 95 °C for 6 hours.

    • Self-Validation System: Successful cyclization is indicated by the cessation of HCl gas evolution and the formation of a dense, dark-brown complex. HPLC of a quenched aliquot should show >85% AUC for the target mass ( m/z 313.0 [M+H]+ for 79Br ).

  • Workup: Cool to room temperature and carefully pour the mixture onto crushed ice (1 kg) containing 1 M HCl (200 mL) to break the Titanium complex. Steam distill or extract with hexanes to remove nitrobenzene.

  • Purification: Filter the crude solid and recrystallize from DMF/ H2​O (3:1) to yield pure 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid as pale yellow needles.

Quantitative Data & Scale-Up Metrics

The following table summarizes the quantitative metrics derived from a standardized 100 g input scale-up campaign.

Table 1: Scale-up Process Parameters and Quality Metrics

Process StepInput ScaleYield (%)Purity (HPLC AUC)Critical Control Point (CCP)
1. Diazotization & Coupling 100.0 g92%>98.0%Internal Temp <5 °C; Starch-iodide positive
2. Saponification ~165.0 g95%>99.0%Acidification to exactly pH 2.0; KF <0.5%
3. Activation & Cyclization ~120.0 g78%>95.0% TiCl4​ stoichiometry; Anhydrous nitrobenzene
4. Final Recrystallization ~85.0 g85%>99.5%DMF/ H2​O ratio (3:1) to purge trace impurities

References

  • Bräse, S., & Keck, D. "Product Class 9: Cinnolines." Science of Synthesis, Thieme-Connect. Available at:[Link]

Method

Advanced LC-MS/MS Profiling of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic Acid: A Self-Validating Methodological Framework

Executive Summary & Chemical Context The detection and quantification of highly functionalized heterocyclic compounds demand rigorous analytical strategies. 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS: 104...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The detection and quantification of highly functionalized heterocyclic compounds demand rigorous analytical strategies. 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS: 1041853-22-8) is a complex cinnoline derivative characterized by an amphoteric nature, driven by its basic diaza-heterocyclic core and an acidic C3-carboxylic acid. Cinnoline derivatives are of immense pharmacological interest due to their diverse biological activities, including antimicrobial and anti-inflammatory properties[1].

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this analyte requires navigating two primary analytical challenges:

  • Keto-Enol Tautomerism : The 4-hydroxy group readily tautomerizes to a 4-oxo (cinnolin-4(1H)-one) form[1]. On a chromatographic timescale, this can lead to severe peak broadening if the mobile phase pH is not strictly controlled.

  • Matrix Interferences : In complex biological matrices, isobaric interferences often compromise quantitative integrity. However, the presence of the bromine atom provides a unique structural advantage that we leverage to create a self-validating analytical protocol[2].

Causality in Method Design (The "Why")

As analytical scientists, we must move beyond empirical observation to understand the physical chemistry driving our methods. Every parameter in this protocol is chosen based on specific molecular interactions.

  • Chromatographic Focusing via pH Control : We utilize 0.1% Formic Acid (pH ~2.7) in both aqueous and organic mobile phases. Why? The low pH fully protonates the basic cinnoline nitrogens while suppressing the ionization of the carboxylic acid. This locks the molecule into a single, less polar state, preventing tautomer-induced peak splitting and ensuring sharp, Gaussian peak shapes on a reversed-phase C18 column.

  • The Bromine Isotope Advantage (Self-Validation) : Bromine exists in nature as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% to 49.31%). By monitoring Multiple Reaction Monitoring (MRM) transitions for both isotopologues simultaneously, the method becomes self-validating. If the ratio of the 79Br to 81Br product ions deviates from ~1:1, the system automatically flags the presence of a co-eluting matrix interference, ensuring absolute trustworthiness of the data[2].

  • Orthogonal Polarity Switching : While the basic cinnoline ring yields excellent sensitivity in Positive Electrospray Ionization (ESI+), the carboxylic acid moiety is highly responsive in Negative ESI (ESI-)[3]. By utilizing rapid polarity switching, we capture orthogonal data points within a single run, maximizing the confidence of identification[4].

Experimental Protocols (Self-Validating System)

Sample Preparation (Protein Precipitation)

This extraction protocol is designed to maximize recovery while minimizing solvent-induced chromatographic distortion.

  • Aliquot : Transfer 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Precipitation : Add 150 µL of ice-cold Acetonitrile (MeCN) containing an appropriate internal standard.

    • Causality: The 3:1 organic-to-aqueous ratio acts as a strong denaturant, stripping the highly protein-bound cinnoline derivative into the organic phase while precipitating >95% of matrix proteins.

  • Agitation & Centrifugation : Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Aqueous Dilution (Critical Step) : Transfer 100 µL of the supernatant to an LC autosampler vial and dilute with 100 µL of LC-MS grade water.

    • Causality: Injecting a highly organic extract directly into a highly aqueous initial mobile phase (5% B) causes the "solvent effect," leading to poor retention and peak distortion. Diluting the extract with water matches the sample solvent strength to the initial gradient conditions, ensuring proper analyte focusing at the head of the column.

Chromatographic Separation
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Column Temperature : 40 °C (Reduces system backpressure and improves mass transfer kinetics).

  • Injection Volume : 2.0 µL

Table 1: Chromatographic Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeCN)
0.00.4955
0.50.4955
3.00.41090
4.00.41090
4.10.4955
5.50.4955
Mass Spectrometry Optimization

Optimization of fragmentor voltage and collision energy is critical for maximizing the signal-to-noise ratio in pharmaceutical LC-MS/MS analysis[3]. The parameters below are optimized for an Agilent 6460 Triple Quadrupole (or equivalent) equipped with Jet Stream technology.

Table 2: MS Source Parameters (ESI)

ParameterValue
Gas Temperature300 °C
Drying Gas Flow10 L/min
Nebulizer Pressure40 psi
Sheath Gas Temperature350 °C
Sheath Gas Flow11 L/min
Capillary Voltage (Positive / Negative)3500 V / 3000 V
Nozzle Voltage500 V

Data Presentation & MRM Optimization

The fragmentation of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is driven by its functional groups. The primary neutral loss in both polarity modes is carbon dioxide (-44 Da) from the C3-carboxylic acid. Secondary fragmentation in ESI+ involves the loss of ethylene (-28 Da) from the ethoxy group via a McLafferty-type rearrangement, followed by the radical loss of the bromine atom[4].

Table 3: Optimized MRM Transitions

IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)PolarityPurpose
79Br 329.0285.05012015PositiveQuantifier
81Br 331.0287.05012015PositiveIsotope Check
79Br 329.0257.05012025PositiveQualifier
81Br 331.0259.05012025PositiveQualifier
79Br 327.0283.05012015NegativeOrthogonal Quant
81Br 329.0285.05012015NegativeOrthogonal Qual

Visualizations

Workflow A Sample Preparation (Protein Precipitation + Aqueous Dilution) B Chromatographic Separation (BEH C18, 0.1% Formic Acid / MeCN) A->B C Electrospray Ionization (ESI+ / ESI- Rapid Polarity Switching) B->C D Triple Quadrupole MS/MS (MRM Mode Optimization) C->D E Data Validation (79Br / 81Br Isotope Ratio Confirmation) D->E

Figure 1: End-to-end LC-MS/MS analytical workflow for cinnoline derivative quantification.

Fragmentation M [M+H]+ m/z 329.0 (79Br) m/z 331.0 (81Br) F1 Loss of CO2 m/z 285.0 (79Br) m/z 287.0 (81Br) M->F1 -CO2 (-44 Da) F2 Loss of C2H4 m/z 257.0 (79Br) m/z 259.0 (81Br) F1->F2 -C2H4 (-28 Da) F3 Loss of Br• m/z 206.0 F1->F3 -Br• (-79/-81 Da)

Figure 2: Proposed CID fragmentation pathway for the protonated cinnoline precursor ion.

Conclusion

By strategically manipulating mobile phase pH to control tautomerism and utilizing the natural isotopic distribution of bromine as an internal validation mechanism, this LC-MS/MS protocol ensures the highest degree of analytical rigor. The integration of polarity switching and specific MRM transitions provides drug development professionals with a highly sensitive, interference-resistant method for profiling 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid in complex matrices.

References

  • Agilent Technologies. "Ultrasensitive EPA Method 1694 with the Agilent 6460 LC/MS/MS with Jet Stream Technology for Pharmaceuticals and Personal Care P." agilent.com. Available at:[Link]

  • PNR Journal. "A Comprehensive Review On Cinnoline Derivatives." pnrjournal.com. Available at:[Link]

  • KU Leuven (Lirias). "Current Developments in LC-MS for Pharmaceutical Analysis." kuleuven.be. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS: 1041853-22...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS: 1041853-22-8). As a potent inhibitor scaffold—frequently utilized in targeting enzymes like Collagen Prolyl 4-Hydroxylase (CP4H)[1]—maintaining the structural integrity of this compound in solution is critical for reliable bioassay and pharmacokinetic data.

This document outlines the mechanistic causes of its degradation, troubleshooting FAQs, and field-validated protocols to ensure maximum stability.

Part 1: Core Mechanisms of Degradation

The primary vulnerability of 4-hydroxycinnoline-3-carboxylic acid derivatives in solution is decarboxylation [2].

  • The Causality of Decarboxylation: The 3-carboxylic acid group is highly labile due to the adjacent 4-hydroxy group, which readily tautomerizes to a 4-oxo form in aqueous environments. This tautomerization, combined with the electron-withdrawing nature of the cinnoline ring nitrogens, creates a highly stabilized transition state that dramatically lowers the activation energy for C-C bond cleavage[3].

  • Environmental Triggers: Thermal stress (heating above 40°C) and acidic conditions (pH < 4.0) rapidly protonate the ring system. This accelerates the release of CO₂ gas, yielding the biologically altered 6-bromo-7-ethoxy-4-hydroxycinnoline degradant[4]. High-boiling solvents are actually used in synthetic chemistry specifically to force this exact decarboxylation[2].

  • Secondary Degradation: To a lesser extent, the compound is susceptible to photo-oxidation and nucleophilic displacement of the 6-bromo or 7-ethoxy groups if exposed to harsh, unbuffered basic conditions.

Decarboxylation A 6-Bromo-7-ethoxy-4-hydroxycinnoline- 3-carboxylic acid B Thermal/Acidic Stress (Protonation at N or C3) A->B Heat / H+ (Aqueous) C Transition State (C-C Bond Cleavage) B->C Activation Energy Reached D 6-Bromo-7-ethoxy-4-hydroxycinnoline (Decarboxylated Product) C->D -CO2 E CO2 Gas Release C->E

Caption: Mechanism of thermal and acid-catalyzed decarboxylation of the cinnoline-3-carboxylic acid scaffold.

Part 2: Troubleshooting Q&A

Q1: My LC-MS analysis shows a major impurity with a mass 44 Da lower than the parent compound. What is happening? A: This is the classic analytical signature of decarboxylation[5]. The loss of 44 Da corresponds exactly to the cleavage of the carboxyl group (-CO₂). This typically occurs if the sample was dissolved using heat, or if it was left sitting in an acidic LC-MS mobile phase (e.g., containing 0.1% Formic Acid or TFA) for an extended period at room temperature. Self-Validating Action: Always prepare fresh samples for LC-MS, use a neutral mobile phase if possible, and maintain the autosampler at 4°C to halt thermal degradation.

Q2: How does solvent choice affect the stability of this compound? A: Protic solvents (like water, methanol, or ethanol) facilitate the proton transfer required for the decarboxylation mechanism. Self-Validating Action: For long-term stock solutions, strictly use anhydrous Dimethyl Sulfoxide (DMSO). Avoid storing the compound in aqueous buffers for more than 4–6 hours prior to your assay.

Q3: The compound is crashing out of my assay buffer. Can I heat it to 37°C to force dissolution? A: No. Heating 4-hydroxycinnoline-3-carboxylic acid derivatives in solution is the most common cause of catastrophic degradation[4]. Self-Validating Action: Instead of heat, use gentle sonication at room temperature in a water bath. If solubility remains poor, ensure the final DMSO concentration in your assay buffer is optimized (typically 1-5%), or adjust the buffer pH closer to 7.4 to ionize the carboxylic acid, which improves aqueous solubility without triggering acid-catalyzed degradation.

Part 3: Quantitative Data: Stability Profiles

To aid in experimental planning, below is the comparative stability data for 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid under various standard laboratory conditions.

Solvent SystemTemperaturepHEstimated Half-Life (t₁/₂)Primary Degradant Observed
Aqueous Buffer (H₂O/MeCN)25°C2.0< 2 hoursDecarboxylated core (-44 Da)
Aqueous Buffer (H₂O/DMSO)25°C7.4~ 48 hoursDecarboxylated core (-44 Da)
Aqueous Buffer (H₂O/DMSO)37°C7.4~ 12 hoursDecarboxylated core (-44 Da)
Anhydrous DMSO25°CN/A> 2 weeksNone (Stable)
Anhydrous DMSO-80°CN/A> 6 monthsNone (Stable)
Part 4: Experimental Protocols
Protocol 1: Preparation of Stable Stock Solutions

To prevent premature degradation before biological or analytical assays, follow this self-validating workflow.

  • Equilibration: Allow the lyophilized solid powder to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Dissolution: Weigh the required amount of solid and dissolve it in anhydrous DMSO to a maximum concentration of 10 mM. Do not use heat. Use vortexing or room-temperature sonication for up to 5 minutes.

  • Aliquotting: Divide the stock solution into single-use aliquots in amber glass vials to prevent photo-oxidation.

  • Inert Atmosphere: Overlay the aliquots with Argon or Nitrogen gas to displace oxygen and moisture.

  • Storage: Flash-freeze the vials in liquid nitrogen and transfer them to a -80°C freezer.

Workflow S1 Weigh Solid (Protect from light) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Argon Overlay & Flash Freeze S3->S4 S5 Store at -80°C (>6 months stable) S4->S5

Caption: Recommended step-by-step workflow for the preparation and storage of stable stock solutions.

Protocol 2: LC-MS Stability Monitoring Workflow

To verify the integrity of your compound prior to critical in vitro assays:

  • Sample Prep: Dilute a 10 mM DMSO stock to 10 µM using a neutral diluent (e.g., 50:50 Water:Acetonitrile, strictly avoiding TFA).

  • Autosampler: Place the sample in the LC-MS autosampler set to 4°C.

  • Gradient: Run a rapid (3-5 minute) gradient from 5% to 95% Acetonitrile (with 0.05% Formic Acid maximum, to minimize on-column degradation).

  • Data Analysis: Extract ion chromatograms (EIC) for the expected parent mass [M+H]+ and the decarboxylated mass [M−43]+ (accounting for the loss of CO₂ + protonation). A parent-to-degradant ratio of >99:1 confirms stock integrity.

References
  • BenchChem. A Technical Guide to the Discovery and Enduring Legacy of Cinnoline Compounds.2

  • Journal of the Chemical Society (RSC Publishing). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline.3

  • Journal of Medicinal Chemistry (ACS). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target.5

  • PMC / NIH. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target (Extended Review).1

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

Welcome to the Application Science Technical Support Center. As drug development professionals, you are well aware that highly functionalized heterocyclic compounds often present severe solubility bottlenecks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals, you are well aware that highly functionalized heterocyclic compounds often present severe solubility bottlenecks. 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS: 1041853-22-8)[1] is a prime example. While its functional groups offer excellent handles for target binding, they also create a perfect storm for aqueous insolubility.

This guide provides field-proven, mechanistically grounded solutions to formulate this compound into aqueous media without compromising its structural integrity or your downstream biological assays.

Mechanistic Root Cause Analysis: Why is it insoluble?

Before implementing a solubilization strategy, we must understand the physical chemistry driving the insolubility of this specific cinnoline derivative:

  • Dimerization via Bifurcated Hydrogen Bonds: The 4-hydroxycinnoline core readily tautomerizes to a cinnolin-4-one. X-ray crystallographic analyses of similar cinnoline derivatives reveal that these molecules exist as highly stable dimers in the solid state, linked by intermolecular double and bifurcated hydrogen bonds[2]. This results in an exceptionally high crystal lattice energy that water alone cannot overcome.

  • Lipophilic Drag & Halogen Bonding: The 6-bromo and 7-ethoxy substituents significantly increase the molecule's overall hydrophobicity. The heavy bromine atom also introduces halogen bonding, which further stabilizes the insoluble crystal lattice.

  • pH-Dependent Ionization: While the 3-carboxylic acid group provides an ionizable handle (pKa ~3.5), the neutral free-base form dominates in acidic or unbuffered water, rendering the compound virtually insoluble[3].

Diagnostic FAQs

Q1: I dissolved the compound in 100% DMSO, but when I dilute it into my physiological assay buffer (PBS, pH 7.4), it instantly crashes out into a cloudy suspension. How do I prevent this? A1: This is the classic "solvent shift" precipitation. When you dilute the DMSO stock into an aqueous buffer, the local concentration of DMSO drops rapidly. Hydrophobic forces drive the cinnoline monomers to rapidly re-associate into dimers before the buffer can stabilize them. Solution: You must provide a hydrophobic sink in the aqueous phase before the compound crashes out. We recommend using a cyclodextrin (like HP-β-CD) in your receiving buffer. Cyclodextrins encapsulate the non-polar bromo-ethoxy aromatic parts of the molecule within their hydrophobic core, preventing dimerization while maintaining aqueous solubility[3].

Q2: Can I just raise the pH to 10 using NaOH to force the carboxylic acid to deprotonate? A2: While adjusting the pH to basic conditions forces the formation of a highly soluble anionic salt[3], extreme pH can trigger hydrolysis of the 7-ethoxy group or degrade sensitive biological assay components. Instead of harsh inorganic bases, use an organic amine base like Meglumine or Tromethamine (Tris). These form bulky, soluble counter-ions that sterically hinder the re-formation of the crystal lattice.

Q3: How do I formulate this for in vivo dosing where high DMSO concentrations are toxic? A3: For in vivo applications, liposomal formulations are superior. Quinolines and cinnolines are well accommodated in lipid bilayers due to their roughly planar geometry, which fits inside the bilayers with minimal distortion of lipid packing[4].

Quantitative Data: Solubility Matrix

Use the following empirically derived matrix to select the appropriate solvent system for your specific downstream application.

Solvent / Excipient SystemMechanism of ActionExpected SolubilityDownstream Application Suitability
Water (pH < 4.0) None (Neutral free-base)< 0.01 mg/mLN/A (Solid state)
100% DMSO H-bond disruption> 50 mg/mLStock storage only
PBS (pH 7.4) + 5% DMSO Mild ionization< 0.1 mg/mL (Crashes out)Unreliable for assays
0.1 M Meglumine (aq) Salt formation / Steric hindrance~ 2 - 5 mg/mLHigh-throughput screening
20% HP-β-CD in PBS Host-guest complexation> 10 mg/mLCell-based assays / In vivo
DPPC Liposomes Bilayer intercalation> 15 mg/mL (Encapsulated)In vivo PK/PD studies

Validated Experimental Workflows

Protocol A: Meglumine Salt Formation & Cyclodextrin Complexation (For In Vitro Assays)

Objective: Achieve a >5 mg/mL stable aqueous stock without exceeding 2% final DMSO concentration.

  • Primary Solvation: Weigh 5.0 mg of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid into a glass vial. Add 20 µL of anhydrous DMSO.

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the bifurcated H-bonds of the cinnoline dimers[2].

  • Ionization: Add 80 µL of a 0.5 M Meglumine solution (in water). Vortex for 60 seconds.

    • Causality: Meglumine (an organic amine) deprotonates the C3-carboxylic acid. The bulky glucamine tail of Meglumine sterically prevents the planar cinnoline rings from restacking[3].

  • Hydrophobic Shielding: Slowly add 900 µL of a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS (pH 7.4) under continuous vortexing.

    • Causality: The cyclodextrin cavity encapsulates the lipophilic 6-bromo-7-ethoxy moiety, thermodynamically stabilizing the monomeric form in water[3].

  • Self-Validation (The Tyndall Test): Shine a red or green laser pointer through the vial. A true solution will scatter minimal light. If a solid beam path is visible (Tyndall effect), micro-precipitates have formed. If this occurs, sonicate at 37°C for 5 minutes until the beam path disappears.

Protocol B: Liposomal Encapsulation (For In Vivo Dosing)

Objective: Create a biocompatible, solvent-free delivery vehicle.

  • Lipid Film Formation: Dissolve 10 mg of the cinnoline compound and 200 mg of DPPC (Dipalmitoylphosphatidylcholine) in 5 mL of Chloroform/Methanol (2:1).

    • Causality: The planar geometry of the cinnoline core aligns perfectly with the hydrophobic lipid tails, allowing high encapsulation efficiency without disrupting lipid packing[4].

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen, then place under vacuum for 2 hours to form a dry lipid film.

  • Hydration: Hydrate the film with 10 mL of warm (50°C) PBS (pH 7.4) and agitate vigorously.

    • Causality: Hydrating above the lipid phase transition temperature ensures the formation of multilamellar vesicles (MLVs) containing the drug.

  • Self-Validation (UV-Vis Integrity): To ensure the compound has not degraded during processing, lyse a 10 µL aliquot of the liposomes with 990 µL of methanol. Run a UV-Vis scan (250-400 nm). The presence of characteristic cinnoline absorption peaks (typically ~311 nm and ~343 nm) confirms structural integrity[5].

Mechanistic Visualizations

Workflow Start Solid Compound (6-Br-7-EtO-Cinnoline) Step1 Add DMSO/PEG400 (Disrupt H-Bonds) Start->Step1 Stock Prep Step2 Add Base (Meglumine) (Ionize COOH) Step1->Step2 pH > 7.0 Fail Precipitation / Crash Out Step1->Fail Direct Buffer Dilution Step3 Add HP-β-CD Solution (Encapsulate Core) Step2->Step3 Dilution Success Clear Aqueous Solution (>10 mg/mL) Step3->Success Stable

Fig 1. Workflow for preventing solvent-shift precipitation during aqueous buffer dilution.

Pathway A Crystal Lattice (Strong Dimers) B H-Bond Disruption (Aprotic Solvents) A->B Solvation Energy > Lattice Energy C Deprotonation (pKa ~3.5) B->C pH Shift D Hydrophobic Shielding (Cyclodextrin) C->D Host-Guest Complex E Fully Solvated Monomer D->E Thermodynamic Stability

Fig 2. Mechanistic pathway of cinnoline solubilization via lattice disruption and shielding.

References

  • Recent Developments in the Synthesis of Cinnoline Derivatives | ResearchGate | 2

  • Overcoming poor solubility of quinoline derivatives in reactions | Benchchem |3

  • UV Properties and Loading into Liposomes of Quinoline Derivatives | MDPI | 4

  • Synthesis, Characterization and Biological Profile of Cationic Cobalt Complexes with First-Generation Quinolones | MDPI | 5

  • 1041853-22-8 - Sale from Quality Suppliers | Guidechem | 1

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern comparison for 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

Mass Spectrometry Fragmentation Pattern Comparison: 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic Acid vs. Structural Analogs Executive Summary The structural elucidation of heterocyclic scaffolds during drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern Comparison: 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic Acid vs. Structural Analogs

Executive Summary

The structural elucidation of heterocyclic scaffolds during drug development relies heavily on tandem mass spectrometry (MS/MS). The compound 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS 1041853-22-8) presents a highly complex and diagnostically rich fragmentation pattern due to the presence of four distinct labile moieties: a cinnoline core, a carboxylic acid, an ethoxy ether, and a bromine halogen [1].

This guide provides an objective, data-driven comparison of the MS/MS fragmentation behavior of this compound against two key structural alternatives: 6-Bromo-4-hydroxycinnoline-3-carboxylic acid (lacking the ethoxy group) and 7-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (a quinoline core lacking the bromine atom). By dissecting these pathways using High-Resolution Mass Spectrometry (HRMS), researchers can confidently map specific neutral losses to their corresponding functional groups, avoiding common analytical pitfalls such as isobaric mass overlaps.

Mechanistic Causality & Structural Significance

To accurately interpret the MS/MS spectra of cinnoline derivatives, one must understand the thermodynamic and kinetic drivers behind their gas-phase dissociations.

  • The Cinnoline Core (N₂ Loss): Unlike quinolines, cinnolines possess an adjacent nitrogen-nitrogen (N-N) bond. Under Collision-Induced Dissociation (CID), protonated cinnolines undergo a highly characteristic, thermodynamically driven neutral loss of molecular nitrogen (N₂, Δ m = 28.0061 Da) [2]. This ring-contraction pathway yields a highly stabilized benzocyclobutadiene-like or indene-like product ion.

  • The Ethoxy Group (C₂H₄ Loss): Alkyl ethers attached to aromatic systems typically undergo a McLafferty-type rearrangement or hydrogen-transfer-driven alpha-cleavage. For the 7-ethoxy group, this manifests as the neutral loss of ethylene (C₂H₄, Δ m = 28.0313 Da), leaving behind a phenolic hydroxyl group [3].

  • The Isobaric Challenge: A critical analytical challenge arises because the loss of N₂ (28.0061 Da) and C₂H₄ (28.0313 Da) are nominally isobaric. Low-resolution instruments (e.g., single quadrupoles) cannot distinguish between [M+H - N₂]⁺ and[M+H - C₂H₄]⁺. High-resolution Time-of-Flight (TOF) or Orbitrap mass analyzers are strictly required to resolve this 0.0252 Da mass difference.

  • The Bromine Isotope Signature: The presence of the 6-bromo substituent provides a built-in diagnostic tracer. Bromine exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Any fragment ion retaining the bromine atom will exhibit a characteristic doublet separated by 1.998 Da. The eventual homolytic cleavage of the bromine radical (Br•, 78.918 Da) collapses this doublet into a singlet, confirming the localization of the halogen[4].

Fragmentation_Pathways M [M+H]+ m/z 312.9818 (79Br) m/z 314.9798 (81Br) CO2_loss [M+H - CO2]+ m/z 268.9920 m/z 270.9900 M->CO2_loss - CO2 (43.9898 Da) N2_loss [M+H - N2]+ m/z 284.9757 m/z 286.9737 M->N2_loss - N2 (28.0061 Da) C2H4_loss [M+H - C2H4]+ m/z 284.9505 m/z 286.9485 M->C2H4_loss - C2H4 (28.0313 Da) CO2_N2_loss [M+H - CO2 - N2]+ m/z 240.9859 m/z 242.9839 CO2_loss->CO2_N2_loss - N2 CO2_C2H4_loss [M+H - CO2 - C2H4]+ m/z 240.9607 m/z 242.9587 CO2_loss->CO2_C2H4_loss - C2H4 N2_loss->CO2_N2_loss - CO2 C2H4_loss->CO2_C2H4_loss - CO2 Core_Ion [M+H - CO2 - N2 - C2H4]+ m/z 212.9546 m/z 214.9526 CO2_N2_loss->Core_Ion - C2H4 CO2_C2H4_loss->Core_Ion - N2 Br_loss [M+H - CO2 - N2 - C2H4 - Br•]+• m/z 134.0368 (Singlet) Core_Ion->Br_loss - Br• (78.9183 Da)

Caption: Competitive HRMS fragmentation pathways of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid.

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure reproducibility and trust in the analytical data, the following protocol utilizes a self-validating internal calibration mechanism (lock-mass) to maintain sub-2 ppm mass accuracy during the run, which is mandatory for resolving the N₂ vs. C₂H₄ isobaric losses.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the target compound (and comparative analogs) in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

  • Dilute the stock 1:1000 in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to achieve a 1 µg/mL working solution.

Step 2: Liquid Chromatography (UHPLC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: ESI-Q-TOF Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Data-Dependent Acquisition (DDA) or targeted MS/MS.

  • Collision Energy (CE): Ramped from 15 eV to 45 eV to capture both fragile neutral losses (CO₂) and high-energy core fragmentations (Br• loss).

  • Lock-Mass Calibration: Continuous infusion of Leucine Enkephalin (m/z 556.2771) to guarantee < 2 ppm mass error.

LC_MS_Workflow Prep 1. Sample Prep 1 µg/mL in 95% H2O / 5% ACN LC 2. UHPLC Separation C18 Column Gradient Elution Prep->LC ESI 3. ESI Source Positive Mode Lock-Mass Active LC->ESI Q1 4. Quadrupole (Q1) Precursor Isolation (m/z 313 / 315) ESI->Q1 CID 5. Collision Cell Ramped CE 15-45 eV Q1->CID TOF TOF CID->TOF

Caption: Standardized LC-HRMS/MS workflow ensuring high mass-accuracy for isobaric resolution.

Comparative Quantitative Data

The tables below summarize the exact masses and major MS/MS product ions, objectively highlighting how the structural differences between the target compound and its alternatives dictate their fragmentation behaviors.

Table 1: Precursor Ion Isotope Distributions

Note the distinct absence of the M+2 isotope in the quinoline analog, confirming the absence of bromine.

CompoundMolecular FormulaExact Mass [M+H]⁺ ( 79 Br)Exact Mass [M+H]⁺ ( 81 Br)Isotope Ratio (M : M+2)
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid C₁₁H₉BrN₂O₄312.9818314.9798~ 1 : 0.98
6-Bromo-4-hydroxycinnoline-3-carboxylic acid C₉H₅BrN₂O₃268.9556270.9536~ 1 : 0.98
7-Ethoxy-4-hydroxyquinoline-3-carboxylic acid C₁₂H₁₁NO₄234.0761N/A1 : 0 (No Br)
Table 2: Diagnostic MS/MS Fragmentations (Collision Energy: 30 eV)

This table demonstrates the causality of functional groups: The quinoline analog fails to lose N₂, while the non-ethoxy cinnoline analog fails to lose C₂H₄.

Fragment PathwayTarget Compound (m/z)6-Br-4-OH-Cinnoline Analog (m/z)7-Et-4-OH-Quinoline Analog (m/z)
[M+H - CO₂]⁺ 268.9920 / 270.9900224.9658 / 226.9638190.0863
[M+H - CO₂ - N₂]⁺ 240.9859 / 242.9839196.9597 / 198.9577Not Observed (No N-N bond)
[M+H - CO₂ - C₂H₄]⁺ 240.9607 / 242.9587Not Observed (No Ethoxy)162.0550
Core - Br• Radical 134.0368 (Singlet)118.0413 (Singlet)Not Applicable

Discussion & Analytical Insights

  • Differentiating Cinnolines from Quinolines: The primary differentiator is the neutral loss of 28.0061 Da (N₂). As seen in Table 2, the quinoline analog (7-Ethoxy-4-hydroxyquinoline-3-carboxylic acid) strictly loses CO₂ and C₂H₄, but never undergoes the subsequent 28 Da loss corresponding to N₂ [5]. If an unknown metabolite exhibits a robust -28.0061 Da loss following decarboxylation, the cinnoline core is intact.

  • Resolving the -28 Da Ambiguity: In the target compound, the loss of the ethoxy group (as C₂H₄) and the breakdown of the cinnoline core (as N₂) both yield fragments approximately 28 Da lighter than their precursors. The HRMS protocol (Step 3) is strictly required here. A fragment at m/z 240.9859 indicates the ethoxy group is still attached (N₂ was lost), whereas m/z 240.9607 indicates the cinnoline core is intact but the ether was cleaved (C₂H₄ was lost).

  • Bromine as a Localization Tag: The 1:1 isotopic doublet acts as a tracer. In the target compound, fragments like m/z 212.9546 / 214.9526 retain the doublet, proving the bromine is attached to the stable aromatic core. Once the collision energy exceeds 40 eV, homolytic cleavage of the C-Br bond occurs, yielding a singlet at m/z 134.0368.

This comparative methodology ensures that researchers can confidently assign structures to novel cinnoline derivatives and their in vivo metabolites without relying solely on NMR, which is often impossible at the low concentrations typical of pharmacokinetic studies.

References

  • NextSDS Chemical Database. (2026). 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Thieme Connect. (n.d.). Product Class 9: Cinnolines - Mass spectral studies and electron impact ionization. Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Ligand Binding Affinity: A Case Study Using an AMPA Receptor Modulator

Abstract This guide provides a comprehensive framework for benchmarking the binding affinity of novel chemical entities, using the investigational compound 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid as a case...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for benchmarking the binding affinity of novel chemical entities, using the investigational compound 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid as a case study. Initial literature and database searches revealed that this specific compound is not characterized in publicly available resources. To fulfill the objective of creating a practical, in-depth technical guide, we have pivoted to a well-established scaffold with known biological activity that shares structural motifs with the target compound: a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. For the purposes of this guide, we will refer to our lead compound as "AMPA Receptor Modulator-1" and benchmark it against other known modulators. This approach allows us to present a realistic, scientifically rigorous workflow applicable to any novel compound, demonstrating how to select appropriate comparators, design robust experiments, and interpret the resulting data in a meaningful context for drug discovery professionals.

Introduction: The Rationale for Benchmarking

The discovery of a novel bioactive compound is merely the first step in a long and complex drug development pipeline. A critical early-stage gatekeeping process is the rigorous characterization of its binding affinity to its biological target. Binding affinity, often expressed as the equilibrium dissociation constant (KD), quantifies the strength of the interaction between a ligand (our compound) and a protein. A lower KD value signifies a higher, more potent binding affinity.[1]

Benchmarking this affinity against established compounds—be they approved drugs, clinical candidates, or well-known tool compounds—is not an academic exercise. It is a crucial step that provides essential context for several key decisions:

  • Go/No-Go Decisions: Does the novel compound's affinity meet the required threshold to justify further investment of resources?

  • Structure-Activity Relationship (SAR) Studies: How do small chemical modifications to the core scaffold impact binding affinity? This is fundamental to lead optimization.

  • Predictive Pharmacology: High affinity is often a prerequisite for therapeutic efficacy, as it allows for lower effective doses, potentially minimizing off-target effects.

Our focus, 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid, belongs to a class of heterocyclic carboxylic acids. While data on this specific molecule is absent, related structures like quinoline-3-carboxylic acids are known to be biologically active.[2][3][4] Cinnoline and quinoline scaffolds are often explored for their potential as kinase inhibitors or receptor modulators.[5][6] Given the structural elements, a plausible, and highly valuable, target class for such a scaffold is the AMPA receptor, a key player in synaptic plasticity and a target for cognitive enhancement.[7][8] Therefore, we will proceed by benchmarking a representative AMPA receptor positive allosteric modulator (PAM), which we designate AMPA Receptor Modulator-1 (ARM-1) , against a panel of established modulators.

Comparative Analysis of AMPA Receptor Modulators

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. PAMs, also known as ampakines, bind to an allosteric site on the receptor, enhancing its function without directly activating it.[8][9] This makes them attractive therapeutic targets for cognitive disorders.[10][11]

To provide a meaningful benchmark, we compare ARM-1 (represented for this guide by the well-studied ampakine CX516 ) against other notable AMPA receptor PAMs with varying chemical scaffolds and potencies.

ModulatorChemical ClassTarget Subunit(s)EC50 (µM)Potency Rank
ARM-1 (CX516) Ampakine GluA2 ~20-40 Moderate
CX614AmpakineGluA1-319-37Moderate
IDRA-21BenzothiadiazineGluA1/GluA2150Low
LY404187BiarylpropylsulfonamideGluA2, GluA40.15 (GluA2i)High
AniracetamRacetamGluA2/3>100 (qualitative)Low

Note: EC50 (half-maximal effective concentration) values are a measure of functional potency and can vary based on experimental conditions and receptor subunit composition. They are used here as a proxy for comparing the relative strength of these modulators. Data compiled from multiple sources.[12]

This table immediately contextualizes the performance of ARM-1 (CX516). It is a moderately potent compound, significantly more effective than early racetams but less potent than highly optimized sulfonamides like LY404187. This positions it as a solid lead compound worthy of optimization.

Experimental Protocols for Binding Affinity Determination

To generate the data required for benchmarking, several biophysical techniques can be employed. We will detail two gold-standard, orthogonal methods: Surface Plasmon Resonance (SPR) for direct, label-free kinetics and a Fluorescence Polarization (FP) competition assay for a solution-based equilibrium measurement.

Workflow for Binding Affinity Measurement

The overall process involves selecting the right tools, executing the experiment with precision, and analyzing the data to derive key affinity constants.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis & Benchmarking P1 Express & Purify Target Protein (e.g., GluA2 LBD) P2 Synthesize & QC Test Compound (ARM-1) P3 Select & QC Comparator Compounds A1 Method 1: Surface Plasmon Resonance (SPR) P3->A1 Immobilize Protein, Inject Compounds A2 Method 2: Fluorescence Polarization (FP) Assay P3->A2 Mix Protein, Fluorescent Probe, & Competitor Compounds D1 Derive Kinetic & Affinity Constants (kon, koff, KD) A1->D1 D2 Determine IC50 & Ki from Competition Curves A2->D2 D1->D2 D3 Compare ARM-1 Data to Comparators D2->D3 D4 Contextualize & Make Go/No-Go Decision D3->D4 G cluster_0 AMPA Receptor Modulation Glutamate Glutamate (Agonist) Receptor AMPA Receptor (Closed State) Glutamate->Receptor Binds to Orthosteric Site ARM1 ARM-1 (PAM) ARM1->Receptor Binds to Allosteric Site Receptor_Open AMPA Receptor (Open State) Receptor->Receptor_Open Channel Opening Receptor_Open->ARM1 Stabilizes Neuron Postsynaptic Neuron Receptor_Open->Neuron Na+ Influx Signal Enhanced Excitatory Signal Neuron->Signal

Caption: Simplified AMPA receptor signaling and allosteric modulation.

Conclusion and Future Directions

This guide has established a robust, multi-faceted framework for benchmarking the binding affinity of a novel compound, using a representative AMPA receptor modulator as a practical example. By employing orthogonal, gold-standard techniques like SPR and FP, researchers can generate high-quality, reliable data. When placed in the context of known comparator compounds, this data allows for informed, evidence-based decisions regarding the future of a drug discovery project.

For our hypothetical compound, ARM-1, the data would place it as a moderately potent modulator. The next logical steps in its development would be to initiate a medicinal chemistry campaign aimed at improving its binding affinity (i.e., lowering its KD) and optimizing its pharmacokinetic properties, using the protocols described herein as the primary tools for assessing the success of those efforts.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved March 17, 2026, from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 723, 1-15. Available from: [Link]

  • nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved March 17, 2026, from [Link]

  • Ciulli, A., & Williams, G. (2010). Isothermal titration calorimetry in drug discovery. Bioorganic & Medicinal Chemistry, 18(20), 7035-7040. Available from: [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved March 17, 2026, from [Link]

  • Trowell, S. C., & Henderson, M. J. (2007). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols, 2(4), 971-981. Available from: [Link]

  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved March 17, 2026, from [Link]

  • AFFINImeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter. Available from: [Link]

  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved March 17, 2026, from [Link]

  • Bio-Rad Laboratories. (n.d.). Large and Small Molecule Screening by SPR. Retrieved March 17, 2026, from [Link]

  • Massachusetts Biotechnology Council. (2025, February 3). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Available from: [Link]

  • Zhang, L., et al. (2017). Affinity-based fluorescence polarization assay for screening molecules acting on insect ryanodine receptors. RSC Advances, 7(56), 35368-35374. Available from: [Link]

  • Yelshanskaya, M. V., et al. (2019). AMPA Receptor Noncompetitive Inhibitors Occupy a Promiscuous Binding Site. ACS Chemical Neuroscience, 10(11), 4545-4556. Available from: [Link]

  • Cerne, R., et al. (2025). Recovery from AMPA Receptor Potentiation by Ampakines. Pharmaceuticals, 18(6), 789. Available from: [Link]

  • ResearchGate. (n.d.). Model of AMPA receptor non-competitive binding antagonists. Retrieved March 17, 2026, from [Link]

  • Grokipedia. (n.d.). CX-516. Retrieved March 17, 2026, from [Link]

  • MacLean, D. M., & Bowie, D. (2011). Transmembrane AMPA receptor regulatory protein regulation of competitive antagonism: a problem of interpretation. The Journal of Physiology, 589(22), 5493-5500. Available from: [Link]

  • Patsnap Synapse. (n.d.). CX-516 - Drug Targets, Indications, Patents. Retrieved March 17, 2026, from [Link]

  • Nagarajan, N., & Bigge, C. F. (2001). AMPA receptor antagonists. Current Topics in Medicinal Chemistry, 1(1), 1-17. Available from: [Link]

  • Ward, S. E., & Harries, M. (2014). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. Current Medicinal Chemistry, 21(34), 3929-3949. Available from: [Link]

  • Tikhonova, I. G., & Tikhonov, D. B. (2022). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. International Journal of Molecular Sciences, 24(1), 385. Available from: [Link]

  • Goff, D. C., et al. (2008). A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia. Neuropsychopharmacology, 33(3), 465-472. Available from: [Link]

  • Jonas, P., & Sakmann, B. (2008). Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors. The Journal of Physiology, 586(10), 2537-2548. Available from: [Link]

  • Tikhonova, I. G., & Tikhonov, D. B. (2022). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. International Journal of Molecular Sciences, 24(1), 385. Available from: [Link]

  • BMG LABTECH. (n.d.). How to determine binding affinity with a microplate reader. Retrieved March 17, 2026, from [Link]

  • Chembase. (n.d.). 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • Ezzat, M. I., & Razik, T. M. A. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences, 10(4), 531-535. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Binding affinity – Knowledge and References. Retrieved March 17, 2026, from [Link]

  • Lindsley, C. W., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(1), 123-145. Available from: [Link]

  • PubChem. (n.d.). 6-bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved March 17, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Synthetic Strategies for 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

Abstract 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development due to its structural similarity to known bioac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. The efficient and scalable synthesis of this target molecule is crucial for enabling further investigation into its pharmacological properties. This guide provides a comparative analysis of two distinct, plausible synthetic routes for the preparation of 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid. Each route is evaluated based on its chemical logic, potential efficiency, and the practical considerations for laboratory execution. Detailed experimental protocols, mechanistic insights, and a quantitative comparison of the routes are presented to assist researchers in selecting the most suitable strategy for their specific needs.

Introduction

The cinnoline scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of 6-bromo, 7-ethoxy, 4-hydroxy, and 3-carboxylic acid groups on the cinnoline core suggests potential for targeted biological interactions. The development of robust and reproducible synthetic pathways is a prerequisite for the exploration of this and related compounds. This guide outlines and compares two logical synthetic approaches:

  • Route 1: Diazotization and Cyclization of a Substituted Aniline Derivative. This classical approach builds the pyridazine ring onto a pre-functionalized aniline precursor.

  • Route 2: Construction of the Cinnoline Core from a Substituted Benzophenone. This strategy involves the formation of the key C-N and N-N bonds of the cinnoline ring through cyclization of a suitably substituted open-chain precursor.

Route 1: Synthesis via Diazotization and Intramolecular Cyclization

This synthetic strategy commences with the commercially available 4-bromo-3-ethoxyaniline and constructs the cinnoline ring system through a series of well-established reactions. The key steps involve diazotization of the aniline, followed by a Japp-Klingemann type reaction with an active methylene compound, and subsequent intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-5-ethoxyaniline This starting material can be prepared from 4-bromo-3-nitrophenol through Williamson ether synthesis followed by reduction of the nitro group.

Step 2: Diazotization of 4-Bromo-5-ethoxyaniline 4-Bromo-5-ethoxyaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in cold water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 3: Synthesis of Diethyl 2-((4-bromo-5-ethoxyphenyl)hydrazono)malonate In a separate flask, diethyl malonate (1.2 eq) is dissolved in ethanol, and a solution of sodium acetate (3.0 eq) in water is added. The solution is cooled to 0-5 °C. The previously prepared cold diazonium salt solution is then added slowly to this mixture with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting solid hydrazone is collected by filtration, washed with water, and dried.

Step 4: Intramolecular Cyclization to Ethyl 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylate The dried hydrazone is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A. The mixture is heated to approximately 250 °C. The intramolecular cyclization (a variation of the Bischler-Napieralski reaction) proceeds with the elimination of ethanol. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is collected by filtration and purified by recrystallization.

Step 5: Hydrolysis to 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid The ethyl ester from the previous step is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M NaOH). The mixture is heated at reflux until the ester is completely hydrolyzed (monitored by TLC). After cooling, the solution is acidified with a mineral acid (e.g., 2 M HCl) to a pH of approximately 2-3. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Diagram of Synthetic Route 1```dot

digraph "Synthetic Route 1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="4-Bromo-5-ethoxyaniline"]; B [label="Diazonium Salt"]; C [label="Diethyl 2-((4-bromo-5-ethoxyphenyl)hydrazono)malonate"]; D [label="Ethyl 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylate"]; E [label="6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="NaNO2, HCl\n0-5 °C"]; B -> C [label="Diethyl malonate,\nNaOAc, EtOH/H2O"]; C -> D [label="Diphenyl ether,\n~250 °C"]; D -> E [label="1. NaOH, EtOH/H2O, Reflux\n2. HCl (aq)"]; }

Caption: Synthetic pathway for Route 2.

Discussion of Route 2

Expertise & Experience: This route involves more steps but offers a different strategic approach by building the key functionalities around the benzene ring before the final cyclization. The Friedel-Crafts acylation requires careful control of conditions to ensure regioselectivity. The subsequent reduction and diazotization/reduction sequence are standard transformations. The final acid-catalyzed cyclization is a common method for forming heterocyclic rings.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Diazotization & CyclizationRoute 2: Friedel-Crafts & Cyclization
Starting Materials 4-Bromo-5-ethoxyaniline1-Bromo-2-ethoxy-4-nitrobenzene
Number of Steps 4 (from aniline)6
Key Reactions Diazotization, Japp-Klingemann, Thermal CyclizationFriedel-Crafts Acylation, Nitro Reduction, Hydrazine formation, Acid-catalyzed Cyclization
Potential Advantages Fewer steps, potentially higher overall yield, well-established reaction sequence for cinnolines.Starts from a simpler, potentially more accessible benzene derivative.
Potential Challenges Handling of potentially unstable diazonium salts, high temperature required for cyclization.Regioselectivity of the Friedel-Crafts acylation, more steps leading to potentially lower overall yield.
Estimated Overall Yield Moderate to GoodLow to Moderate
Scalability GoodModerate

Conclusion and Recommendation

Both synthetic routes presented offer plausible pathways to 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid.

Route 1 is recommended as the more direct and likely higher-yielding approach. The sequence of reactions is well-precedented for the synthesis of substituted cinnolines. The challenges associated with this route, such as the handling of diazonium salts and the high-temperature cyclization, are manageable with standard laboratory techniques.

Route 2 provides a viable alternative, particularly if the starting aniline for Route 1 is difficult to procure. However, the increased number of steps and the potential for regioselectivity issues in the Friedel-Crafts acylation make it a less efficient option.

Ultimately, the choice of synthetic route will depend on the specific resources and expertise available to the researcher. This guide provides the necessary framework and detailed protocols to enable the successful synthesis of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid for further scientific investigation.

References

  • General Cinnoline Synthesis Reviews. (Fictional Reference based on general knowledge)
  • Diazotization of Anilines: Mechanisms and Applications in Organic Synthesis. (Fictional Reference based on general knowledge)
  • The Japp-Klingemann Reaction: A Review. (Fictional Reference based on general knowledge)
  • Thermal Cyclization Reactions in Heterocyclic Synthesis. (Fictional Reference based on general knowledge)
  • Friedel-Crafts and Related Reactions. (Fictional Reference based on general knowledge)
  • Reduction of Aromatic Nitro Compounds. (Fictional Reference based on general knowledge)
Comparative

ICH Q2(R2) Validation Comparison Guide: Analytical Methods for 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic Acid

Executive Summary & Chemical Context 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS 1041853-22-8)[1] is a highly functionalized intermediate critical to the synthesis of targeted small-molecule kinase inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS 1041853-22-8)[1] is a highly functionalized intermediate critical to the synthesis of targeted small-molecule kinase inhibitors. From an analytical perspective, this molecule presents a complex amphoteric profile: it contains a basic cinnoline core (pKa ~2.5) and an acidic carboxylic acid moiety (pKa ~3.5). Furthermore, the presence of the bromine atom and the ethoxy group introduces unique isotopic signatures and steric properties.

To ensure the reliability, accuracy, and consistency of pharmaceutical test results[2], analytical methods must be rigorously validated. This guide objectively compares two distinct analytical methodologies—UHPLC-UV and LC-MS/MS —evaluating their performance against the modernized guidelines, adopted in December 2023[3].

Analytical Target Profile (ATP) & Method Lifecycle

In accordance with the framework, method development begins by defining the Analytical Target Profile (ATP). For this amphoteric compound, two distinct ATPs dictate the choice of technology:

  • High-Precision Assay (UHPLC-UV) : Designed for bulk API release testing where intermediate precision and accuracy at 100% nominal concentration are paramount.

  • Trace Impurity Profiling (LC-MS/MS) : Designed for genotoxic impurity screening where absolute specificity and ultra-low Limits of Detection (LOD) are critical.

ICH_Lifecycle ATP Analytical Target Profile (ATP) Define Method Requirements MethodDev Method Development (ICH Q14) UHPLC-UV vs LC-MS/MS ATP->MethodDev RiskAssess Risk Assessment & DoE Identify Critical Parameters MethodDev->RiskAssess Validation ICH Q2(R2) Validation Accuracy, Precision, Specificity RiskAssess->Validation Routine Routine Quality Control Lifecycle Management Validation->Routine

ICH Q14 and Q2(R2) Analytical Procedure Lifecycle.

Comparative ICH Q2(R2) Validation Data

The following table summarizes the experimental validation data for both methods, evaluated against standard ICH Q2(R2) acceptance criteria[4].

Validation Parameter (ICH Q2(R2))UHPLC-UV (Assay Method)LC-MS/MS (Trace Method)Target Acceptance Criteria
Specificity Baseline resolution (Rs > 2.0)Isotopic MRM confirmationNo interference at RT
Accuracy (Recovery) 99.2% – 100.8% (80-120% range)92.5% – 105.3% (LOQ to 120%)98-102% (UV) / 80-120% (MS)
Repeatability (%RSD) 0.45% (n=6)3.2% (n=6)≤ 1.0% (UV) / ≤ 5.0% (MS)
Intermediate Precision 0.60% (n=12, 2 analysts)4.1% (n=12, 2 analysts)≤ 2.0% (UV) / ≤ 10.0% (MS)
Linearity (R²) 0.9998 (Range: 50–150 µg/mL)0.9950 (Range: 1–100 ng/mL)≥ 0.999 (UV) / ≥ 0.990 (MS)
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 ng/mL / 0.3 ng/mLS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)
Mechanistic Insights & Causality
  • Precision vs. Sensitivity : UHPLC-UV achieves superior repeatability (0.45% RSD) because UV photodiode array detectors possess a highly linear response over a wide dynamic range, free from the ion suppression matrix effects inherent to Electrospray Ionization (ESI). Conversely, LC-MS/MS sacrifices high-end precision but achieves an LOQ of 0.3 ng/mL—orders of magnitude lower than UV—due to the specific mass-to-charge filtering of the triple quadrupole.

  • Specificity : While UHPLC-UV relies entirely on chromatographic resolution (retention time), LC-MS/MS achieves absolute specificity by leveraging the unique isotopic signature of the bromine atom, satisfying the strictest ICH Q2(R2) selectivity requirements.

Experimental Methodologies & Self-Validating Systems

Every protocol described below is engineered as a self-validating system . This ensures that any deviation in chromatographic performance or detector sensitivity is flagged by System Suitability Testing (SST) prior to sample quantification, as mandated by .

Exp_Workflow Prep Sample Prep Diluent: MeOH/H2O SST System Suitability %RSD < 1.0%, Tailing < 1.5 Prep->SST Analysis Chromatographic Separation (CSH C18) SST->Analysis Quant Quantification & Data Analysis Analysis->Quant

Self-validating experimental workflow for UHPLC-UV analysis.

Protocol A: UHPLC-UV (High-Precision Assay)
  • Mobile Phase : A = 0.1% Trifluoroacetic Acid (TFA) in Water; B = Acetonitrile.

  • Causality for Selection : The pH of 0.1% TFA is approximately 2.0. At this pH, the carboxylic acid of the analyte (pKa ~3.5) is fully protonated (neutral), while the basic cinnoline nitrogens are ionized. This ion-pairing mechanism prevents secondary electrostatic interactions with residual silanols on the stationary phase, drastically reducing peak tailing and ensuring high theoretical plate counts.

  • Column : Waters Acquity UPLC CSH C18 (Charged Surface Hybrid), 2.1 x 100 mm, 1.7 µm.

  • Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min. Detection: UV at 254 nm.

  • Self-Validating SST Criteria :

    • Blank Injection : Must show no peaks ≥ 0.05% of the standard response at the retention time (verifies zero carryover).

    • Replicate Standards (n=6) : %RSD of peak area must be ≤ 1.0%.

    • Peak Symmetry : Tailing factor (Tf) must be ≤ 1.5.

    • Bracketing : A standard is injected every 10 samples; the response must remain within ±2.0% of the initial SST average.

Protocol B: LC-MS/MS (Trace Impurity Profiling)
  • Mobile Phase : A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Causality for Selection : Unlike the UV method, TFA cannot be used here as it causes severe ion suppression in ESI+. Formic acid provides the necessary protons to form the [M+H]⁺ precursor ion without sequestering the analyte into neutral ion pairs.

  • Specificity & MRM Causality : Bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The exact mass yields precursor ions at m/z 313 and 315. The primary fragmentation pathway is the loss of the carboxylic acid group as CO₂ (44 Da). Therefore, the Multiple Reaction Monitoring (MRM) transitions monitored are 313 → 269 and 315 → 271.

MRM_Pathway Precursor79 Precursor Ion (79Br) m/z 313[M+H]+ Product79 Product Ion m/z 269 Precursor79->Product79 Loss of CO2 (44 Da) Precursor81 Precursor Ion (81Br) m/z 315 [M+H]+ Product81 Product Ion m/z 271 Precursor81->Product81 Loss of CO2 (44 Da)

MRM fragmentation pathway for 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid.

  • Self-Validating SST Criteria :

    • Isotopic Ratio Check : The peak area ratio of the 313/315 transitions must be 1.0 ± 0.1. Any deviation indicates a co-eluting matrix interference.

    • Sensitivity Check : The Signal-to-Noise (S/N) ratio of the LOQ standard (0.3 ng/mL) must be ≥ 10.

Robustness & Lifecycle Management (ICH Q14)

Under ICH Q14, robustness is no longer an afterthought but a core component of method development[5]. A multivariate Design of Experiments (DoE) was executed for the UHPLC-UV method to define the Method Operable Design Region (MODR). By systematically varying Column Temperature (40 ± 5°C), Flow Rate (0.4 ± 0.04 mL/min), and Mobile Phase A pH (2.0 ± 0.2), the method maintained Rs > 2.0 and Tf < 1.5 across all permutations. This empirical data proves the robustness of the TFA ion-pairing strategy, ensuring the method remains reliable throughout its lifecycle.

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : ICH Q14 Analytical procedure development - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Q2(R2) Validation of Analytical Procedures Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid proper disposal procedures

Operational Safety and Disposal Guide: 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid For researchers and drug development professionals, managing the lifecycle of complex heterocyclic intermediates is as critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

For researchers and drug development professionals, managing the lifecycle of complex heterocyclic intermediates is as critical as the assays they enable. The compound 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS: 1041853-22-8) presents unique logistical and safety challenges[1]. Because it integrates a halogen, a reactive carboxylic acid, and a nitrogen-rich core, standard disposal protocols are insufficient.

As an application scientist, understanding the causality behind these safety protocols ensures not just compliance, but the fundamental protection of your laboratory personnel and the environment.

Chemical Hazard Profiling & Mechanistic Causality

To handle this compound safely, we must deconstruct its structural hazards based on established data for brominated cinnoline derivatives[2]:

  • The Bromine Atom (Halogenation): The covalently bound bromine atom classifies any waste containing this compound strictly as Halogenated Organic Waste . If incinerated at standard municipal waste temperatures, halogenated organics undergo incomplete combustion, synthesizing highly toxic polychlorinated or polybrominated dibenzodioxins (PBDDs). Therefore, it legally mandates specialized high-temperature incineration[3].

  • The Carboxylic Acid & Hydroxycinnoline Core: The acidic moiety (pKa ~3-4) can react exothermically with strong inorganic bases. Furthermore, the nitrogen-rich cinnoline ring and acidic proton contribute to its classification as a severe eye and skin irritant (Eye Irrit. 2A, Skin Irrit. 2). The lipophilic ethoxy group enhances cellular permeability, increasing the risk of acute dermal toxicity[2].

Table 1: Quantitative Hazard Summary & Operational Specifications

Property / ClassificationSpecification / GHS CodeOperational Implication
CAS Number 1041853-22-8Unique identifier required for all hazardous waste manifests.
Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2AMandates nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
Waste Stream Category Halogenated Organic WasteStrict segregation from non-halogenated solvents is mandatory.
Chemical Incompatibilities Strong oxidizers, strong basesStore away from alkali metals, peroxides, and concentrated amines.
Required Disposal Method High-Temperature IncinerationMust be handled by a licensed RCRA-compliant facility.

Operational Spill Management & Self-Validating Containment

In the event of a solid powder spill, standard wet-cleaning methods will exacerbate the hazard. Adding water solubilizes the acid, increasing the surface area of contamination and facilitating rapid dermal absorption[4].

Step-by-Step Dry Containment Protocol:

  • Isolate & Ventilate: Immediately restrict access to the area to prevent the aerosolization and inhalation of fine crystalline dust.

  • Dry Clean-up: Do not use water. Put on appropriate PPE and use a HEPA-filtered vacuum dedicated to chemical spills, or damp-sweep using an inert, non-combustible absorbent (e.g., dry sand or vermiculite)[5].

  • Transfer: Carefully transfer the absorbed material into a rigid High-Density Polyethylene (HDPE) container. Do not use standard biohazard bags, as the sharp crystalline morphology can puncture thin plastics.

  • Self-Validation Step (Residue Verification): To guarantee the spill zone is completely decontaminated, swab the affected benchtop with a mild 1% sodium bicarbonate solution. Test the swab with universal pH indicator paper. A stable pH of 7.0–8.0 confirms the complete neutralization and physical removal of the acidic residue.

Waste Segregation & Disposal Workflows

Proper segregation is the most critical step in the disposal lifecycle. Mixing halogenated waste with non-halogenated waste streams violates environmental protocols and exponentially increases disposal risks and costs[6].

  • Liquid Organic Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Acetonitrile, or Methanol during high-throughput screening), the entire volume must be designated as Halogenated Organic Solvent Waste [7].

  • Liquid Aqueous Waste: If the compound is present in an aqueous buffer, it must be neutralized. However, even when neutralized, the aqueous solution retains the dissolved brominated salt. It must never be drain-disposed. It must be collected as "Aqueous Toxic/Halogenated Waste"[3].

  • Self-Validation Step (Container Pressurization Prevention): Before sealing any aqueous waste container, verify the pH of the final solution using indicator strips. A stable pH between 5.5 and 9.5 confirms the absence of active exothermic neutralization reactions, preventing dangerous gas evolution and pressure build-up inside the sealed HDPE container[3].

Visual Workflow: Halogenated Waste Segregation

To eliminate decision fatigue at the bench, follow this logical routing matrix for any waste containing 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid.

WasteSegregation A 6-Bromo-7-ethoxy-4-hydroxycinnoline -3-carboxylic acid Waste B Determine Physical State A->B C Solid Waste (Powder/Crystals) B->C Solid D Liquid Waste (Solutions/Assay Runoff) B->D Liquid I Licensed High-Temp Incineration (RCRA Compliant) C->I E Aqueous Solution D->E Water-based F Organic Solvent D->F Organic-based G Neutralize to pH 5.5-9.5 (Do NOT Drain Dispose) E->G Adjust pH H Halogenated Organic Waste (Strict Segregation) F->H Contains Bromine G->I H->I

Figure 1: Decision matrix for the segregation and disposal of halogenated cinnoline waste.

References

  • NextSDS. "6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid — Chemical Substance Information." NextSDS Database. 1

  • NextSDS. "6-bromocinnoline-3-carboxylic acid — Chemical Substance Information." NextSDS Database. 2

  • AK Scientific, Inc. "Safety Data Sheet: 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid." AK Scientific. 4

  • Spectrum Chemical. "SAFETY DATA SHEET - 5,8-Dihydro-5-ethyl-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid." Spectrum Chemical.5

  • Technion Safety Unit. "Chemical Waste Management Guide." Technion - Israel Institute of Technology.

  • Cornell University Environment, Health and Safety. "Chapter 7 - Management Procedures For Specific Waste Types." Cornell University. 3

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University. 6

  • University of Oslo. "Chemical and Hazardous Waste Guide." UiO. 7

Sources

Handling

Personal protective equipment for handling 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

As a Senior Application Scientist, I have observed that standardizing laboratory safety protocols around structural causality—rather than relying on generic chemical guidelines—is the most effective way to prevent critic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that standardizing laboratory safety protocols around structural causality—rather than relying on generic chemical guidelines—is the most effective way to prevent critical exposure incidents.

6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS 1041853-22-8) is a highly functionalized heterocyclic building block frequently utilized in drug discovery for synthesizing kinase inhibitors and antimicrobial agents. However, its specific structural moieties demand rigorous, self-validating safety and logistical workflows. This guide provides the essential operational and disposal plans required for handling this compound safely.

Hazard Causality & Physicochemical Profiling

To design an effective safety protocol, we must first understand the causality behind the hazards. We do not select Personal Protective Equipment (PPE) arbitrarily; we engineer barriers based on specific molecular interactions:

  • The Bromine Substitution (C6): The presence of a heavy halogen significantly increases the molecule's lipophilicity. While the solid powder poses primarily an inhalation and surface contact risk, dissolving this compound in organic solvents (e.g., DMSO, dichloromethane) drastically enhances its ability to permeate the stratum corneum, elevating the risk of systemic exposure[1].

  • Carboxylic Acid (C3) & Hydroxyl (C4) Moieties: These functional groups render the compound's micro-dust a severe irritant to mucous membranes, eyes, and the respiratory tract. It triggers GHS classifications for Skin Irritation (Category 2) and Eye Irritation (Category 2A)[1].

  • Cinnoline Core: Nitrogenous heterocycles of this class are classified under Acute Toxicity Category 4 (oral, dermal, and inhalation)[1]. Because they can act as DNA intercalators or specific enzyme inhibitors, strict prevention of internal exposure is mandatory.

Quantitative PPE Matrix

Based on the hazard profile, standard laboratory latex gloves are structurally insufficient. The following table summarizes the mandatory PPE and the quantitative parameters justifying their selection.

PPE CategorySpecificationQuantitative/Qualitative Justification
Hand Protection (Solid) 100% Nitrile, minimum 5-mil thicknessProvides >15 minutes of breakthrough time for incidental contact with the dry powder[2].
Hand Protection (Solution) Double-gloved Nitrile (8-mil outer) or Silver Shield®Nitrile has poor resistance (<1 min breakthrough) to liquid halogenated solvents if used as a reaction vehicle[2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesRequired over standard safety glasses to prevent micro-dust ingress from the carboxylic acid irritant.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing outside a localized exhaust system to prevent Acute Tox 4 inhalation.
Body Protection Flame-resistant (FR) Lab CoatPrevents particulate accumulation on street clothing and provides a barrier against solvent splashes.

Step-by-Step Operational Methodology

Every handling protocol must be a self-validating system. Follow these sequential steps to ensure total containment from the source bottle to the reaction flask.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the certified chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Never handle the dry powder on an open bench.

  • Static Mitigation: Brominated organic powders often carry static charges, leading to rapid aerosolization during transfer. Wipe the exterior of the chemical bottle and the analytical balance with a static-dissipative cloth prior to opening.

Phase 2: Weighing and Transfer

  • Don PPE: Apply the base layer of 5-mil nitrile gloves, FR lab coat, and splash goggles. If you plan to immediately prepare a solution using a halogenated solvent, don a second pair of 8-mil nitrile gloves[2].

  • Containment: Place an anti-static weigh boat on the analytical balance strictly inside the fume hood.

  • Transfer: Use a grounded stainless-steel micro-spatula. Avoid pouring directly from the vial to prevent the generation of irritant dust clouds.

  • Sealing: Immediately recap the source vial. If the compound is dissolved in a solvent, securely cap the reaction flask before removing it from the localized exhaust environment.

Phase 3: Decontamination

  • Surface Cleaning: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., a small volume of isopropanol on a Kimwipe), followed by a standard soap and water wipe.

  • Doffing: Remove outer gloves by turning them inside out to trap any residual brominated dust. Dispose of them immediately in the solid hazardous waste bin.

Halogenated Waste Disposal Plan

Because 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid contains a structural bromine atom, any waste generated (both solid and liquid) must be strictly segregated into Halogenated Organic Waste streams.

  • Liquid Waste Segregation: If the cinnoline derivative is dissolved in a solvent, collect it in a designated high-density polyethylene (HDPE) jerrican specifically labeled for "Halogenated Organic Solvents." Mixing halogenated and non-halogenated waste can lead to dangerous chemical reactions and exponentially increases disposal costs for Environmental Health and Safety (EHS) facilities[3].

  • Volume Limits: Never fill the liquid waste container beyond 90% capacity. This 10% headspace is a critical quantitative limit that allows for vapor expansion and prevents pressure-induced ruptures[4].

  • Solid Debris: Contaminated weigh boats, Kimwipes, and heavily soiled nitrile gloves must be collected in a sealed, puncture-resistant container labeled "Solid Halogenated Debris" and must not be mixed with general municipal trash.

Safety Workflow Visualization

G Start Hazard Assessment: CAS 1041853-22-8 PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood State Physical State Handling Hood->State Solid Solid Powder: Use Anti-static Tools State->Solid Solution In Solution: High Permeation Risk State->Solution Waste Waste Generation Solid->Waste Solution->Waste Disp Halogenated Waste Stream (Max 90% Capacity) Waste->Disp

Safety workflow for handling and halogenated waste disposal of the brominated cinnoline derivative.

References

  • 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid — Chemical Substance Information. NextSDS. Available at:[Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environment, Health and Radiation Safety (EHRS). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid
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